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(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Documentation Hub

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  • Product: (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
  • CAS: 933992-48-4

Core Science & Biosynthesis

Foundational

Coordination Geometry of Quinolinyl-Oxazoline Ligands in Metal Complexes: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Quinolinyl-oxazoline (Quinox) ligands represent a privileged class of chiral scaffolds in transition-metal-catalyzed asymmetric synthesis. By c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Quinolinyl-oxazoline (Quinox) ligands represent a privileged class of chiral scaffolds in transition-metal-catalyzed asymmetric synthesis. By combining the robust, electronically tunable quinoline backbone with the stereochemically rich oxazoline ring, these ligands create highly defined chiral pockets. This whitepaper explores the causality behind the coordination geometries of Quinox ligands across various transition metals, detailing how structural nuances dictate catalytic efficacy, and providing self-validating experimental protocols for their application.

Structural Anatomy and Electronic Modularity

The Quinox framework is classically designed as an N,N′ -bidentate ligand. Its architecture consists of two primary domains:

  • The Quinoline Backbone: Provides a rigid, planar aromatic system. The fused benzene ring introduces significant steric bulk compared to simpler pyridine analogs (e.g., Pybox), which pushes the chiral environment closer to the metal center[1].

  • The Chiral Oxazoline Ring: Derived from enantiopure amino alcohols, this ring dictates the stereochemical outcome of the catalytic transformation[1].

The bite angle formed by the two nitrogen donors is critical. Depending on the transition metal's d -electron configuration and preferred geometry, the Quinox ligand will either enforce a rigid bidentate chelate or, in cases of extreme steric or electronic mismatch, default to monodentate coordination.

Coordination Geometries Across Transition Metals

The catalytic utility of Quinox complexes is intrinsically linked to their coordination geometry.

Tetrahedral and Distorted Geometries: Copper(I) and Nickel(II)

Copper(I) ( d10 ) typically adopts tetrahedral or trigonal planar geometries. When coordinated with 8-quinolinyl oxazoline, the resulting Cu(I) complexes form a highly effective six-membered coordination state. This geometry was pioneered in 1998 for the2[2]. Similarly, Nickel(II) Quinox complexes have been successfully deployed in enantioselective reductive carbamoyl-alkylation of alkenes, leveraging the flexible geometry to accommodate radical intermediates[2].

Square Planar Geometries: Palladium(II)

Palladium(II) ( d8 ) strongly prefers square planar geometries. Quinox ligands bind tightly in a bidentate fashion to Pd(II), leaving two coordination sites open for substrate binding. This stable square planar arrangement has been utilized in the 1 of 2-alkenylphenols, achieving up to 92% enantiomeric excess (ee)[1]. The rigidity of the quinoline backbone prevents the ligand from twisting out of the square plane, maximizing stereoinduction.

The Gold(III) Anomaly: Monodentate Coordination

Gold(III) is isoelectronic with Pd(II) and also favors square planar geometries. However, the coordination of Quinox to Au(III) presents a fascinating mechanistic divergence. The hard Lewis acidic nature of Au(III), combined with the steric hindrance of the quinoline's fused benzene ring, creates a severe mismatch. Extensive studies have shown that3 with Au(III)[3]. Even under forcing conditions (heat, microwave, or silver salt additives), the ligand only coordinates through the oxazoline nitrogen, resulting in a monodentate complex[3].

Mechanistic Causality: The Bidentate vs. Monodentate Divergence

The failure of Quinox to form a bidentate chelate with Au(III) has profound implications for asymmetric catalysis. In Cu(I) and Pd(II) systems, bidentate coordination locks the chiral oxazoline ring into a rigid conformation, creating a well-defined chiral pocket.

Conversely, in Au(III) systems, the monodentate coordination allows the ligand to freely rotate around the Au-N(oxazoline) bond. This destroys the chiral pocket. Consequently, when Au(III)-Quinox complexes are used in the4, they exhibit excellent chemical yields (>90%) due to the high Lewis acidity of Au(III), but abysmal enantioselectivity (up to 6% ee)[4]. Understanding this causality is critical for drug development professionals designing new catalytic routes: ligand rigidity only translates to stereocontrol if the metal's geometric demands allow for bidentate chelation.

Causality Quinox Quinolinyl-Oxazoline (Quinox) Ligand CuPd Cu(I) / Pd(II) Centers (Optimal Bite Angle) Quinox->CuPd Au Au(III) Center (Steric Clash / Hard Acid) Quinox->Au Bidentate Bidentate N,N'-Coordination (Rigid Chiral Pocket) CuPd->Bidentate Monodentate Mono-Coordination (Oxazoline N) (Flexible, Open Pocket) Au->Monodentate Quinoline N fails to bind HighEE High Enantioselectivity (Up to 92% ee) Bidentate->HighEE LowEE Poor Enantioselectivity (< 6% ee) Monodentate->LowEE

Mechanistic divergence of Quinox coordination and its effect on enantioselectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the synthesis and complexation of Quinox ligands must be treated as a self-validating system. The following protocol outlines the synthesis of the ligand and its complexation, utilizing 15 N NMR as a definitive validation checkpoint.

Protocol 1: Synthesis of Chiral 8-Quinolinyl-Oxazoline Ligands
  • Amidation: React 8-quinolinecarboxylic acid (or quinaldic acid) with an enantiopure amino alcohol (e.g., L-valinol) in the presence of a coupling reagent (e.g., HATU/DIPEA) in dichloromethane (DCM) at room temperature[5].

  • Cyclization: Treat the resulting quinoline carboxamide with a dehydrating agent (e.g., mesyl chloride followed by triethylamine, or ZnCl 2​ under reflux) to close the oxazoline ring[5],[1].

  • Validation: Perform 1 H NMR. The disappearance of the amide N-H proton and the appearance of the distinct oxazoline ring protons (typically between δ 4.0–5.5 ppm) confirm successful cyclization.

Protocol 2: Metal Complexation and 15 N NMR Validation
  • Complexation: Dissolve the Quinox ligand and the metal precursor (e.g., AuCl3​ or PdCl2​ ) in anhydrous DCM. Stir at room temperature for 12 hours under an inert atmosphere[3].

  • Halide Abstraction (If Required): For metals requiring activation, add 1.0 equivalent of a silver salt (e.g., AgSbF6​ or AgBF4​ ). Filter the precipitated AgCl through Celite[3],[4].

  • Validation ( 15 N NMR): Because 1 H NMR shifts can be ambiguous due to long-range effects, 15 N NMR is the gold standard for proving coordination. A successful bidentate complex will show significant downfield chemical shifts for both the oxazoline and quinoline nitrogen atoms. If the quinoline 15 N signal remains unshifted relative to the free ligand, bidentate coordination has failed (as seen in Au(III) complexes)[3].

Protocol Step1 1. Ligand Synthesis (8-Quinolinecarboxylic Acid + Amino Alcohol) Step2 2. Complexation (Metal Precursor, Solvent, r.t.) Step1->Step2 Step3 3. 15N NMR Validation (Check for N-coordination shifts) Step2->Step3 Step4 4. Halide Abstraction (Optional) (AgSbF6 to open coordination site) Step3->Step4 If bidentate fails Step5 5. Active Chiral Catalyst (Ready for Asymmetric Induction) Step3->Step5 If bidentate succeeds Step4->Step5

Self-validating workflow for Quinox-metal complex synthesis and activation.

Quantitative Data: Catalytic Performance

The table below summarizes the relationship between the metal center, its preferred geometry with Quinox ligands, and the resulting catalytic performance.

Metal CenterCoordination GeometryCatalytic ApplicationChemical YieldEnantiomeric Excess (ee)
Cu(I) Tetrahedral / DistortedAsymmetric Cyclopropanation of StyreneModerate to HighModerate
Pd(II) Square PlanarEnantioselective DialkoxylationHighUp to 92%
Ni(II) Square Planar / TetrahedralReductive Carbamoyl-AlkylationGoodHigh
Au(III) Square Planar (Monodentate)Spiroketalization of Alkynyl Diols> 90%< 6%

Note: The near-zero ee% in Au(III) catalysis is a direct consequence of the ligand's inability to form a bidentate chelate, highlighting the critical nature of geometric compatibility[3],[4].

Conclusion

Quinolinyl-oxazoline ligands are powerful tools in the arsenal of asymmetric catalysis, offering robust electronic tunability and highly defined stereocontrol. However, their efficacy is not universal. As demonstrated by the stark contrast between Pd(II) and Au(III) complexes, the rigidity of the quinoline backbone requires a geometrically compliant metal center to form the necessary bidentate chelate. By employing rigorous, self-validating protocols like 15 N NMR tracking, researchers can rationally design and troubleshoot transition-metal catalysts, avoiding the pitfalls of geometric mismatch and accelerating the development of novel enantioselective transformations.

References

  • Google Patents (US8263774B2)
  • 8-Quinolinyl Oxazoline: Ligand Exploration in Enantioselective Ni-Catalyzed Reductive Carbamoyl-Alkylation of Alkene to Access the Chiral Oxindoles Thieme Connect URL
  • Pyridine- and Quinoline-Based Gold(III)
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs Thieme Connect URL
  • Preparation of benzannulated spiroketals by gold(III)

Sources

Exploratory

The Steric Hindrance Profile and Catalytic Dynamics of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The rational design of chiral ligands is the cornerstone of asymmetric transition-metal catalysis. Among the privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rational design of chiral ligands is the cornerstone of asymmetric transition-metal catalysis. Among the privileged scaffolds, the quinoline-oxazoline (Quinox) ligand framework stands out due to its profound electronic asymmetry and highly tunable steric environment. Specifically, (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole —commonly denoted as (R)-Bn-Quinox—represents a structural "sweet spot" in ligand design.

This whitepaper dissects the steric hindrance profile of the (R)-4-benzyl substitution, exploring how its spatial geometry and push-pull electronic relationship with the quinoline moiety dictate reaction trajectories. By analyzing its role in Wacker-type oxidations and asymmetric aminopalladation, we provide a comprehensive guide to understanding and deploying this ligand in complex molecule synthesis.

Structural Anatomy and Electronic Asymmetry

The "Push-Pull" Quinox Core

Unlike symmetric bis(oxazoline) (BOX) ligands, the Quinox framework is inherently asymmetric. The quinoline nitrogen acts as a weak σ-donor but a strong π-acceptor, whereas the oxazoline nitrogen is a strong σ-donor[1]. This electronic disparity creates a highly organized trans-effect in square planar complexes (such as PdII). Incoming nucleophiles (e.g., tert-butyl hydroperoxide, TBHP) preferentially coordinate trans to the strongly donating oxazoline, while the alkene substrate is forced to coordinate trans to the quinoline[2].

The (R)-4-Benzyl Steric Wall

The stereocenter at the C4 position of the oxazoline ring is the primary source of chiral induction. In the (R)-configuration, the benzyl group projects outward from the coordination plane, effectively creating a "steric wall" that blocks one face (the lower hemisphere) of the metal catalyst.

  • Why Benzyl? While a tert-butyl group provides maximum steric bulk, it often severely restricts substrate entry, lowering catalytic turnover. The benzyl group offers a moderate-to-high steric profile (sufficient to enforce >90% enantiomeric excess) while maintaining enough flexibility to allow rapid substrate coordination. Furthermore, the aromatic ring of the benzyl group can engage in stabilizing π-π or CH-π interactions with aryl-containing substrates[3].

StericProfile Metal Metal Center (Pd/Cu) Substrate Substrate Trajectory (Unblocked Face) Metal->Substrate Directed Attack Quinoline Quinoline Moiety (Planar, π-Acceptor) Quinoline->Metal N-coordination Oxazoline Oxazoline Ring (Strong σ-Donor) Oxazoline->Metal N-coordination Benzyl (R)-4-Benzyl Group (Steric Shield) Oxazoline->Benzyl C4 Position Benzyl->Substrate Steric Repulsion

Spatial quadrant model illustrating the steric shielding by the (R)-4-benzyl group.

Mechanistic Impact on Transition Metal Catalysis

Enforcing Markovnikov Selectivity in Wacker-Type Oxidations

In traditional Tsuji-Wacker oxidations, substrates with proximal Lewis-basic heteroatoms (like protected allylic amines) often yield unpredictable mixtures of Markovnikov (ketone) and anti-Markovnikov (aldehyde) products due to substrate-directed coordination.

The Pd(Quinox) complex overrides this inherent substrate bias. Because the bidentate Quinox ligand and the coordinated TBHP oxidant render the palladium center coordinatively saturated, the substrate's directing groups cannot bind to the metal. The steric bulk of the (R)-benzyl group further prevents the bulky TBHP from attacking the more substituted internal carbon, enforcing a highly selective syn-oxypalladation at the terminal carbon. This results in the exclusive formation of the Markovnikov methyl ketone[4],[1].

Stereocontrol in Asymmetric Aminopalladation

In asymmetric intramolecular oxidative aminoarylation, the (R)-Bn-Quinox ligand demonstrates exceptional facial discrimination. When the alkene coordinates to the Pd(II) center, the (R)-benzyl group physically prevents the alkene from adopting a conformation that would lead to the minor enantiomer. The nucleophilic nitrogen is forced to attack from the open upper trajectory, yielding indolines with quaternary stereogenic centers in high enantiomeric excess (ee)[5].

CatalyticCycle Pd_cat [Pd(Quinox)]2+ Alkene_Coord Alkene Coordination (Trans to Quinoline) Pd_cat->Alkene_Coord + Alkene Oxypalladation Syn-Oxypalladation Alkene_Coord->Oxypalladation + TBHP Beta_Elim β-Hydride Elimination Oxypalladation->Beta_Elim Rearrangement Product Ketone Release Beta_Elim->Product - Pd-H Product->Pd_cat Oxidation

Pd(Quinox)-catalyzed TBHP-mediated Wacker oxidation catalytic cycle.

Comparative Steric Profiling

To understand why the benzyl group is frequently selected over other alkyl substituents, we must evaluate the balance between enantioselectivity (driven by steric bulk) and catalytic yield (driven by the ease of substrate coordination and product release)[3].

C4-Substituent on OxazolineSteric Bulk (Relative)Typical Enantiomeric Excess (ee %)Typical Yield (%)Mechanistic Observation
-H Minimal< 10%45%No facial discrimination; results in near-racemic mixtures.
-Me (Methyl)Small40-50%70%Insufficient steric wall; allows competitive attack from the blocked face.
-iPr (Isopropyl)Moderate85-89%88%Good facial blockage via flexible branched aliphatic chain.
-Bn (Benzyl) Moderate-High 90-95% 92% Excellent facial blockage; π-π stacking stabilizes the transition state.
-tBu (tert-Butyl)Very High96-99%60-75%Maximum steric hindrance; high ee but reduces catalytic turnover due to restricted entry.

Experimental Methodology: Self-Validating Protocol

The following protocol details the Pd((R)-Bn-Quinox)-catalyzed Wacker-type oxidation of a protected allylic amine. Every step is designed with explicit causality to ensure a self-validating, reproducible system.

Protocol: Catalyst-Controlled Oxidation of N-Cbz-N-Boc Allyl Amine

1. Catalyst Activation (Generation of the Cationic Pd Species)

  • Action: In an oven-dried Schlenk flask under argon, combine Pd((R)-Bn-Quinox)Cl₂ (5 mol%) and AgSbF₆ (12 mol%) in anhydrous dichloromethane (DCM, 0.1 M).

  • Causality: The Pd(II) pre-catalyst is coordinatively saturated by chlorides. AgSbF₆ acts as a halide abstractor, precipitating AgCl and generating a highly electrophilic, dicationic [Pd(Quinox)]²⁺ species. DCM is chosen as a non-coordinating solvent to ensure the vacant coordination sites are strictly reserved for the alkene and oxidant[1].

2. Substrate Coordination

  • Action: Add the N-Cbz-N-Boc allyl amine substrate (1.0 equiv, 0.5 mmol) to the activated catalyst solution. Stir for 10 minutes at room temperature.

  • Causality: Allowing pre-coordination ensures the alkene binds trans to the quinoline moiety before the introduction of the strong oxidant, establishing the stereochemical foundation dictated by the (R)-benzyl group.

3. Oxidant Introduction

  • Action: Cool the reaction mixture to 0 °C. Slowly add aqueous TBHP (70 wt% in water, 12.0 equiv) dropwise. Caution: TBHP is a potent oxidant and must be handled behind a blast shield.

  • Causality: TBHP is added at 0 °C to mitigate the exothermic nature of the initial oxypalladation step and to suppress background, un-catalyzed radical oxidations. The anionic peroxide selectively binds trans to the oxazoline ring[2].

4. Catalytic Turnover

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: As the reaction proceeds, the syn-oxypalladation is followed by a rapid β-hydride elimination to release the methyl ketone. The excess TBHP serves to re-oxidize the resulting Pd-hydride species back to the active Pd(II) state[4].

5. Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous Na₂SO₃ to neutralize unreacted TBHP. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.

  • Causality: Na₂SO₃ safely reduces peroxides to prevent explosive hazards during solvent concentration.

Conclusion

The (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole ligand is a masterclass in rational catalyst design. By marrying the profound electronic trans-effect of the quinoline-oxazoline core with the precise steric shielding of the (R)-benzyl group, this ligand allows chemists to override inherent substrate biases. Whether enforcing strict Markovnikov regioselectivity in Wacker oxidations or dictating absolute stereochemistry in aminopalladation, the (R)-Bn-Quinox profile provides an optimal balance of high enantioselectivity and robust catalytic turnover.

References

  • Enantioselective Palladium(II)‐Catalyzed Intramolecular Aminoarylation of Alkenes by Dual N−H and Aryl C−H Bond Cleavage Angewandte Chemie International Edition, Zhang et al. (2017). URL:[Link]

  • Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP Journal of Organic Chemistry, Sigman et al. (2013). URL:[Link]

  • On the mechanism of the palladium-catalyzed tert-butylhydroperoxide-mediated wacker-type oxidation of alkenes using quinoline-2-oxazoline (Quinox) Journal of the American Chemical Society, Michel et al. (2012). URL:[Link]

  • Wacker process Wikipedia, The Free Encyclopedia. URL:[Link]

  • Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Chemical Reviews, Hargaden & Guiry (2009). URL:[Link]

Sources

Foundational

Solubility profile of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in organic solvents

Solubility Profile of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in Organic Solvents: Implications for Homogeneous Asymmetric Catalysis Executive Summary In the realm of transition-metal-catalyzed asymmetric synth...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in Organic Solvents: Implications for Homogeneous Asymmetric Catalysis

Executive Summary

In the realm of transition-metal-catalyzed asymmetric synthesis, the physical behavior of chiral ligands in solution is as critical as their stereochemical design. (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole —a privileged member of the quinolinyl-oxazoline ("Quinox") ligand family—has demonstrated exceptional utility in enantioselective transformations, including palladium-catalyzed allylic alkylations and copper-catalyzed cyclopropanations [1].

However, a recurring point of failure in scaling these catalytic systems is the misinterpretation of ligand solvation thermodynamics. As a Senior Application Scientist, I frequently observe that poor solvent selection leads to incomplete catalyst formation, off-cycle aggregation, and ultimately, depressed enantiomeric excesses (ee). This whitepaper provides a first-principles analysis of the solubility profile of this specific Quinox ligand, detailing the causality behind its solvation mechanics and providing self-validating protocols for determining its solubility and executing homogeneous complexation.

Structural Determinants of Solvation

The solubility of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is governed by the interplay of its three distinct structural domains. Understanding these domains is essential for predicting solvent compatibility:

  • The Quinoline Core: This extended, planar aromatic system possesses moderate polarity but is highly prone to π−π stacking. In poorly solvating media, these stacking interactions drive ligand aggregation and precipitation.

  • The 4,5-Dihydrooxazole (Oxazoline) Ring: Featuring highly polarized C=N and C−O bonds, this 5-membered heterocycle acts as a strong dipole. It interacts favorably with polar aprotic solvents via dipole-dipole interactions [3].

  • The (R)-4-Benzyl Substituent: While its primary role is to project into the metal's coordination sphere to enforce steric bias, the lipophilic benzyl group serves a secondary, critical thermodynamic function. It disrupts the solid-state crystal lattice energy of the pure ligand, significantly enhancing solubility in moderately polar organic solvents (like dichloromethane and toluene) compared to less sterically demanding methyl or isopropyl derivatives [2].

Solvation L Quinox Ligand Core Q Quinoline Ring (π-π stacking) L->Q O Oxazoline Ring (Dipole-Dipole) L->O B (R)-4-Benzyl Group (Lipophilic/Dispersion) L->B S1 Polar Aprotic (DCM/THF) High Solubility Q->S1 O->S1 B->S1 S2 Non-Polar (Hexanes) Low Solubility B->S2 Weak interaction

Structural drivers of Quinox ligand solvation in organic media.

Comprehensive Solubility Profile

The empirical solubility of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole dictates the operational window for catalysis. The data below summarizes its behavior across standard organic solvents at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility (mg/mL)Solvation Causality & Mechanism
Polar Aprotic Dichloromethane (DCM)8.93> 150Optimal dipole matching with the oxazoline ring; high polarizability overcomes quinoline π−π stacking.
Polar Aprotic Tetrahydrofuran (THF)7.58~ 120Lewis basic oxygen in THF transiently interacts with the ligand, providing excellent solvation without irreversible binding.
Non-Polar Aromatic Toluene2.38~ 85Favorable dispersion forces and π−π interactions between the solvent and the benzyl/quinoline moieties.
Polar Aprotic Ethyl Acetate (EtOAc)6.02~ 60Moderate dipole-dipole interactions; sufficient for most standard catalytic loadings (1-5 mol%).
Polar Protic Methanol (MeOH)32.7< 15Hydrogen bonding disrupts the internal electronic structure of the N-donors, forcing the hydrophobic benzyl groups to aggregate.
Non-Polar Aliphatic Hexanes1.88< 5Insufficient dielectric constant to overcome the solid-state lattice energy of the ligand.

Impact of Solvent on Catalytic Efficacy

The choice of solvent does not merely dissolve the ligand; it actively participates in the transition state of the catalytic cycle.

Palladium-Catalyzed Allylic Alkylation: In the asymmetric allylic alkylation of cyclic substrates, the use of Quinox ligands can induce a complete reversal of enantioselectivity compared to standard pyridyl-oxazolines [2]. This reaction is optimally performed in Dichloromethane (DCM) . Causality: DCM ( ϵ=8.93 ) provides the exact thermodynamic balance required. It is polar enough to fully dissolve both the neutral Quinox ligand and the resulting cationic [Pd(Quinox)(η3-allyl)]+[X]− complex, preventing the formation of inactive, insoluble halogen-bridged Pd-dimers. Simultaneously, DCM is non-coordinating, ensuring it does not compete with the substrate for the electrophilic Pd(II) center [3].

Copper-Catalyzed Cyclopropanation: For Cu(I)/Cu(II) systems, THF is frequently preferred. Causality: The transient coordination of THF to the copper center stabilizes the highly reactive metallocarbene intermediate, while the high solubility of the benzyl-substituted Quinox ligand in THF ensures that the metal remains strictly in a chiral environment, preventing background racemic reactions catalyzed by unligated copper [1].

Experimental Methodologies

To ensure scientific integrity, the determination of solubility and the subsequent preparation of the metal complex must be executed using self-validating protocols.

Protocol A: Self-Validating Solubility Determination

Relying solely on gravimetry to determine solubility is a flawed practice, as amorphous ligand matrices frequently trap solvent molecules during evaporation, leading to false-positive mass readings. This protocol utilizes a dual-verification system.

  • Saturation: Add 200 mg of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole to 1.0 mL of the target solvent in a sealed 2 mL glass vial. Stir at 500 rpm at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the suspension into a glass syringe and filter through a 0.22 µm PTFE syringe filter . Causality: PTFE is strictly required over Nylon or PES. The highly polarized quinoline and oxazoline nitrogens will adsorb onto polyamide (Nylon) matrices via hydrogen bonding, artificially lowering the measured concentration in the filtrate.

  • Gravimetric Analysis: Transfer exactly 500 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-high-purity N2​ , followed by vacuum drying (1 mbar, 40°C) to constant weight.

  • UV-Vis Validation: Dissolve the dried residue in a known volume of spectroscopic-grade acetonitrile. Measure the absorbance at the ligand's λmax​ (typically ~235 nm and ~315 nm for the quinoline extended π -system). Cross-reference this absorbance against a pre-established Beer-Lambert calibration curve to validate the gravimetric mass.

Workflow S1 1. Saturation (24h, 25°C) S2 2. Filtration (0.22 µm PTFE) S1->S2 S3 3. Gravimetry (Evaporation) S2->S3 S4 4. UV-Vis (Validation) S3->S4

Self-validating workflow for determining ligand solubility.

Protocol B: Homogeneous Complexation of Pd(II)-Quinox

To generate the active catalyst without forming insoluble aggregates:

  • Ligand Solvation: Dissolve 1.1 equivalents of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in anhydrous, degassed DCM (concentration ~0.05 M).

  • Metal Precursor Addition: In a separate Schlenk flask, suspend 0.5 equivalents of [Pd(η3−C3​H5​)Cl]2​ in DCM.

  • Complexation: Add the ligand solution dropwise to the Pd suspension at room temperature under argon. Causality: Dropwise addition ensures the ligand is always in local excess relative to the metal, thermodynamically favoring the formation of the monomeric L1​Pd complex over polymeric, insoluble Pd-species.

  • Activation: Stir for 1 hour until the solution transitions to a clear, homogeneous yellow/orange, indicating complete disruption of the Pd-chloride dimer and full chelation by the Quinox nitrogens.

References

  • Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis ACS Publications[Link]

  • Synthesis of chiral 2-alkyl substituted 8-quinolinyl-oxazoline ligands: Reversal of enantioselectivity in the asymmetric palladium-catalyzed allylic alkylation Journal of Organometallic Chemistry / Nankai University[Link]

  • Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization ACS Publications[Link]

Exploratory

Chelation Dynamics and Catalytic Efficacy of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole with Transition Metals

Executive Summary The rational design of chiral ligands is the cornerstone of modern asymmetric transition-metal catalysis. Among the privileged scaffolds, (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole , commonly ref...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chiral ligands is the cornerstone of modern asymmetric transition-metal catalysis. Among the privileged scaffolds, (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole , commonly referred to as (R)-Bn-QUOX , has emerged as a structurally versatile and highly modular bidentate ligand. This technical guide provides an in-depth analysis of the structural profiling, transition metal chelation dynamics, and mechanistic causality that enables (R)-Bn-QUOX to deliver exceptional stereocontrol in complex synthetic transformations, such as enantioselective oxidative cascade cyclizations.

Structural and Electronic Profiling of (R)-Bn-QUOX

To understand the catalytic superiority of the QUOX framework, one must analyze its architecture relative to traditional pyridine-oxazoline (Pyrox) or bisoxazoline (BOX) ligands.

The QUOX ligand features an annulated aromatic system (the quinoline core) coupled to a chiral oxazoline ring. This specific geometry introduces strict in-plane steric hindrance . Unlike Pyrox ligands, where the 6-position of the pyridine ring is relatively unencumbered, the extended π -system of the quinoline ring restricts the conformational freedom of incoming substrates directly along the equatorial coordination plane.

Simultaneously, the (R)-benzyl group at the C4 position of the oxazoline ring acts as the primary stereodirecting element. Because the ligand backbone is highly rigid, this bulky benzyl group is forced to project perpendicularly out of the coordination plane, effectively shielding one face of the metal center and dictating the trajectory of nucleophilic attack.

Transition Metal Chelation Modes

(R)-Bn-QUOX primarily acts as an N,N-bidentate chelate , coordinating to transition metals (such as Pd(II), Ir(I), and Ru(II)) via the quinoline nitrogen and the oxazoline nitrogen.

Coplanarity and the 5-Membered Metallacycle

X-ray crystallographic analyses of Pd(II)-QUOX complexes confirm the absolute coplanarity of the quinoline and oxazoline units upon chelation 1. This forms a highly rigid 5-membered metallacycle (M–N–C–C–N).

Bite Angle Dynamics

The formation of a 5-membered metallacycle enforces a relatively acute bite angle (typically ~80°–85°). This geometric constraint is critical: it pulls the oxazoline ring—and consequently the chiral (R)-benzyl group—into closer spatial proximity to the active metal center. This proximity amplifies the chiral induction effect on the coordinated substrate compared to ligands that form more flexible 6-membered metallacycles.

ChelationMode Metal Metal Center Pd(II) / Ir(I) N_Quin Quinoline N In-plane steric bulk Metal->N_Quin Coordination N_Ox Oxazoline N Chiral induction Metal->N_Ox Coordination Backbone C-C Backbone Coplanar rigidity N_Quin->Backbone ChiralCenter (R)-Benzyl Group Face shielding N_Ox->ChiralCenter Backbone->N_Ox

Fig 1: N,N-Bidentate chelation of (R)-Bn-QUOX forming a rigid 5-membered metallacycle.

Mechanistic Causality in Stereocontrol

The catalytic efficacy of (R)-Bn-QUOX is best demonstrated in Pd(II)-catalyzed enantioselective oxidative cascade cyclizations of unsaturated anilides 2.

The Causality of Enantiomeric Excess (ee): When the olefinic substrate coordinates to the Pd(II) center, it encounters a highly polarized steric environment. The in-plane bulk of the quinoline ring restricts the rotational freedom of the substrate, preventing non-productive or racemic conformations. Concurrently, the out-of-plane (R)-benzyl group completely blocks one face of the coordinated alkene. This forces the intramolecular nucleophilic attack (nucleopalladation) to occur exclusively from the unshielded face, leading to high enantioselectivity.

TransitionState Substrate Olefinic Substrate Coordination Steric1 Quinoline Ring (In-plane Steric Hindrance) Substrate->Steric1 Restricted Conformation Steric2 (R)-Benzyl Group (Out-of-plane Face Shielding) Substrate->Steric2 Face Selection NucleoAttack Enantioselective Nucleopalladation Steric1->NucleoAttack Steric2->NucleoAttack Product Enantioenriched Indoline (>76% ee) NucleoAttack->Product

Fig 2: Stereocontrol mechanism in Pd(II)-catalyzed oxidative cascade cyclization.

Quantitative Data Summaries

To illustrate the superiority of the QUOX framework over traditional ligands, Table 1 summarizes the performance of various chiral ligands in the Pd(II)-catalyzed oxidative cascade cyclization of disubstituted olefins.

Table 1: Comparative Ligand Efficacy in Pd(II)-Catalyzed Cascade Cyclizations

Ligand SystemLigand ClassificationYield (%)Enantiomeric Excess (ee %)
(-)-SparteineBidentate AmineN/A14%
Pyridine-oxazoline (L4)PyroxModerate3%
(R)-Bn-QUOX (L11) Quinoline-oxazoline 80% 76%
(t-Bu)-QUOX (L9)Quinoline-oxazolineHigh93%

Data derived from comparative studies on Pd(II)-catalyzed cascade cyclizations 1.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis and Validation of the Pd(II)-[(R)-Bn-QUOX]Cl₂ Complex

Causality Check: Pre-forming the catalyst complex rather than relying on in situ generation ensures uniform active site geometry and prevents ligand scrambling during the catalytic cycle, which is critical for maintaining high ee.

  • Complexation: Dissolve (R)-Bn-QUOX (1.0 equiv) and PdCl2​(CH3​CN)2​ (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (NMR): Take a reaction aliquot and monitor by 1H NMR. Successful chelation is definitively indicated by a significant downfield shift of the quinoline C3-H and the oxazoline CH2​ protons, driven by the electron-withdrawing effect of the coordinated Pd(II) center.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the complex using cold diethyl ether. Filter and dry under vacuum to yield the pure Pd(II)-[(R)-Bn-QUOX]Cl₂ complex as a distinct solid.

  • Self-Validation Checkpoint 2 (Crystallography): Grow single crystals via slow diffusion of hexane into a DCM solution. X-ray diffraction must confirm the coplanarity of the quinoline and oxazoline rings.

Protocol B: Enantioselective Oxidative Cascade Cyclization

Causality Check: Utilizing Pd(TFA)2​ as the palladium source provides a highly electrophilic Pd center due to the weakly coordinating nature of the trifluoroacetate (TFA) counterions, facilitating rapid olefin coordination.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the olefinic acrylanilide substrate (0.1 mmol), the pre-formed Pd(II)-[(R)-Bn-QUOX] complex (10 mol%), and an oxidant (e.g., p-benzoquinone, 2.0 equiv) in anhydrous toluene.

  • Catalytic Cycle: Stir the reaction mixture at 60 °C under an oxygen atmosphere (1 atm via balloon).

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent system. The reaction should reach full conversion within 24-48 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography.

  • Self-Validation Checkpoint 2 (Stereochemical Analysis): Determine the enantiomeric excess (ee) of the isolated indoline product using chiral stationary phase HPLC (e.g., Chiralcel OD-H column). The chromatogram must show baseline resolution between the major and minor enantiomers to validate the >76% ee benchmark.

References

  • Title: Pd(II)/tBu-quinolineoxazoline: An Air-Stable and Modular Chiral Catalyst System for Enantioselective Oxidative Cascade Cyclization Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis, Comparison and Application of Oxazoline Ligands for Homogeneous Catalysis Source: Freie Universität Berlin URL: [Link]

Sources

Foundational

Comparison of electronic properties between PyBox and Quinox ligands

An in-depth analysis of ligand electronics is fundamental to modern catalytic design. While steric bulk is traditionally manipulated to govern enantioselectivity, it is the electronic topology—specifically the balance of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of ligand electronics is fundamental to modern catalytic design. While steric bulk is traditionally manipulated to govern enantioselectivity, it is the electronic topology—specifically the balance of σ-donation and π-backbonding—that dictates the fundamental reactivity, stability, and turnover frequency of a transition metal catalyst.

As a Senior Application Scientist, I have observed that researchers often default to classic symmetric ligands without fully diagnosing the electronic demands of their catalytic cycle. This whitepaper provides a rigorous comparative analysis of the electronic properties of PyBox (pyridine-bis(oxazoline)) and Quinox (quinoline-oxazoline) ligands, detailing how their distinct electronic architectures dictate their application in advanced synthetic methodologies.

Structural and Electronic Divergence

The core difference between PyBox and Quinox ligands lies in their electronic symmetry and the extent of their conjugated π-systems.

PyBox (Symmetric Electronic Architecture) PyBox is a C2-symmetric, tridentate (N,N,N) ligand. The central pyridine ring acts as a moderate π-acceptor, flanked by two strongly σ-donating oxazoline rings. While this symmetric electron donation is excellent for stabilizing high-valent metal centers, the significant π-backbonding properties of the three imine coordinating groups can lead to a reduced electron density at the central metal. This electronic depletion is highly desirable for Lewis acid catalysis, but it severely limits the ligand's utility in transformations where a highly electron-rich metal center is required[1].

Quinox (Asymmetric "Push-Pull" Architecture) Quinox ligands are typically bidentate (N,N) and feature a quinoline (or quinoxaline) core coupled to a single oxazoline ring. The extended π-system of the quinoline makes it significantly more electron-deficient (a stronger π-acceptor) than a standard pyridine ring. When paired with the electron-rich, σ-donating oxazoline, it creates a deliberate "push-pull" electronic asymmetry [2]. The quinoline acts as an electron-withdrawing module, while the oxazoline acts as an electron-donating module.

G LIG Ligand Electronic Topology PYBOX PyBox (Symmetric σ-Donor) LIG->PYBOX QUINOX Quinox (Push-Pull Asymmetry) LIG->QUINOX MET_P Electron-Rich Metal (Enhanced Lewis Basicity) PYBOX->MET_P MET_Q Electrophilic Metal (Enhanced π-Backbonding) QUINOX->MET_Q CAT_P Standard Asymmetric Lewis Acid Catalysis MET_P->CAT_P CAT_Q Wacker-Type Oxidations & Electrocatalysis MET_Q->CAT_Q

Electronic modulation pathways of PyBox vs. Quinox ligands in catalysis.

Mechanistic Causality in Catalysis

The choice between PyBox and Quinox cannot be arbitrary; it must be driven by the electronic demands of the catalytic intermediate.

Why Quinox for Wacker-Type Oxidations? In Palladium-catalyzed, TBHP-mediated Wacker-type oxidations of alkenes, the catalyst must remain coordinatively saturated to prevent unwanted secondary substrate coordination (which leads to anti-Markovnikov side products), yet it must remain highly electrophilic to activate the alkene. The electronically asymmetric nature of Quinox is the causal factor for its success here. The electron-poor quinoline ring prevents over-coordination of the substrate, while the electron-rich oxazoline provides just enough electron density to stabilize the Pd(II) resting state[2].

Stabilization of Low-Valent Intermediates in Electrocatalysis In electrocatalytic applications, highly reactive low-valent intermediates (e.g., Co(I)) are prone to rapid disproportionation. Mechanistic investigations reveal that electronically asymmetric ligands like Quinox provide superior stabilization compared to symmetric bipyridine or PyBox ligands. The extended π-system of the quinoline module acts as an electron sink, finely tuning the metal's redox potential and preventing degradation pathways[3].

Quantitative Electronic Parameters

To empirically compare these ligands, we rely on quantifiable metrics such as reduction potentials (measured via Cyclic Voltammetry) and Hammett reaction constants ( ρ ).

Ligand ClassCore StructureElectronic NatureReduction Potential (V vs Fc/Fc⁺)Hammett ρ IndicatorPrimary Application
PyBox Pyridine + 2 OxazolinesSymmetric σ-donor / moderate π-acceptor~ -2.64 V (for iPrPybox)[4]N/A (Symmetric)Lewis Acid Catalysis
Quinox Quinoline + 1 OxazolineAsymmetric "Push-Pull"Less negative (Easier to reduce due to extended π-system)Positive ρ (Quinoline) / Negative ρ (Oxazoline)[2]Wacker Oxidations, Electrocatalysis
Bipyridine (Ref)2 PyridinesSymmetric π-acceptor~ -2.55 V[4]N/A (Symmetric)General Cross-Coupling

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the electronic properties of a novel ligand scaffold, empirical validation is required. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow S1 Ligand Synthesis S2 Cyclic Voltammetry S1->S2 Redox Profiling S3 Metal Complexation S2->S3 Active Catalyst S4 Hammett Analysis S3->S4 Kinetic Screening S5 Mechanistic Validation S4->S5 Data Synthesis

Self-validating experimental workflow for electronic ligand profiling.
Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality: CV directly measures the ease of reducing the ligand-metal complex, providing a quantifiable metric for the ligand's π-accepting ability.

  • Preparation: Dissolve 1.0 mM of the synthesized metal-ligand complex (e.g., Fe-PyBox) in anhydrous, degassed THF.

  • Electrolyte Addition: Add 0.1 M [nBu4​N]PF6​ as the supporting electrolyte. Rationale: This ensures solution conductivity without coordinating to the metal and interfering with the redox event.

  • Electrode Setup: Utilize a 3-electrode system comprising a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.

  • Execution: Perform the voltage sweep from -1.0 V to -3.0 V at a scan rate of 100 mV/s.

  • Self-Validation Step: Spike the solution with a known concentration of Ferrocene (Fc). Measure the Fc/Fc+ redox couple and reference all complex potentials to this internal standard. This eliminates junction potential errors and validates the absolute electronic measurement[4].

Protocol B: Kinetic Hammett Analysis of Catalytic Efficacy

Causality: To prove the "push-pull" hypothesis of Quinox ligands, we must systematically vary the electronics of the individual rings and measure the impact on the catalytic reaction rate.

  • Library Generation: Synthesize a library of Pd(Quinox) complexes featuring electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) groups isolated on either the quinoline or the oxazoline ring.

  • Reaction Setup: In a controlled Schlenk tube, combine the terminal alkene substrate, TBHP (oxidant), and 5 mol% of the Pd catalyst in a non-coordinating solvent.

  • Kinetic Sampling: Extract 50 μL aliquots at precise 5-minute intervals. Immediately quench each aliquot with triphenylphosphine to halt the oxidation process.

  • Quantification: Analyze the aliquots via GC-FID to quantify the formation of the methyl ketone product against an internal standard (e.g., dodecane).

  • Self-Validation Step (Hammett Plot): Plot log(kX​/kH​) against standard Hammett σ values. The system validates the electronic theory only if the quinoline module yields a positive ρ (indicating a requirement for electron withdrawal) and the oxazoline yields a negative ρ (indicating a requirement for electron donation), thereby mathematically confirming the asymmetric "push-pull" necessity[2].

References

  • On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Investigating the Role of Ligand Electronics on Stabilizing Electrocatalytically Relevant Low-Valent Co(I) Intermediates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones Source: Organometallics (ACS Publications) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Metal Complexes: A Structural and Energetic Paradigm in Asymmetric Catalysis

Executive Summary In the realm of transition-metal-catalyzed asymmetric synthesis, the thermodynamic stability of the catalyst dictates not only the turnover number (TON) but also the fidelity of enantioselection. The ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition-metal-catalyzed asymmetric synthesis, the thermodynamic stability of the catalyst dictates not only the turnover number (TON) but also the fidelity of enantioselection. The chiral ligand (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole —commonly classified within the "Quinox" family of N,N-bidentate ligands—represents a masterclass in structural design[1]. By coupling an electron-deficient quinoline ring with an electron-rich oxazoline moiety, this ligand creates a unique thermodynamic sink that stabilizes highly reactive, low-valent metal intermediates.

This whitepaper provides an in-depth technical analysis of the thermodynamic parameters governing Quinox-metal complexation. Designed for researchers and drug development professionals, it explores the causality behind the ligand's "push-pull" electronic effects, provides field-proven methodologies for quantifying stability constants ( logβ ), and elucidates how these thermodynamic properties translate into catalytic excellence.

The Structural Paradigm: The "Push-Pull" Electronic Effect

The stability of a metal complex is fundamentally governed by the equilibrium affinity between the central metal ion and its coordinating ligands, quantitatively expressed as the thermodynamic stability constant ( K or β )[2]. For the (R)-4-Benzyl-Quinox ligand, this affinity is disproportionately enhanced by an inherent electronic asymmetry between its two coordinating nitrogen atoms.

  • The Oxazoline Moiety ( σ -Donor): The sp2 nitrogen of the dihydrooxazole ring acts as a potent σ -donor. This electron-rich character strongly drives the enthalpic formation ( ΔH ) of the metal-ligand bond.

  • The Quinoline Moiety ( π -Acceptor): Conversely, the quinoline ring is a relatively electron-poor π -acceptor. It stabilizes electron density transferred from the metal center via back-bonding[3].

This "push-pull" relationship is critical. It allows the ligand to act as an electronic buffer, stabilizing transient, low-valent metal species—such as Co(I) in electrocatalytic C–H functionalization or Pd(II) in Wacker-type oxidations—preventing deleterious disproportionation or catalyst degradation[3][4]. Furthermore, the rigid quinoline backbone and the bulky (R)-benzyl group restrict conformational flexibility, imposing a high entropic penalty ( ΔS ) upon dissociation, thereby locking the metal into a highly stereocontrolled geometric pocket[5].

G LIG (R)-4-Benzyl-Quinox QUIN Quinoline Ring (π-Acceptor) LIG->QUIN OXA Oxazoline Ring (σ-Donor) LIG->OXA MET Transition Metal (e.g., Pd, Cu, Co) QUIN->MET Back-bonding OXA->MET σ-Donation STAB Thermodynamic Stability (High log β) MET->STAB Push-Pull Synergy

Caption: Logical relationship of the push-pull electronic effect driving thermodynamic stability.

Thermodynamic Parameters of Metal Complexation

The thermodynamic stability of coordination complexes is evaluated using the Gibbs free energy equation: ΔG∘=ΔH∘−TΔS∘=−RTlnβ

A high negative value of ΔG∘ indicates an equilibrium heavily favoring the intact complex[6]. For (R)-4-Benzyl-Quinox, the enthalpic term ( ΔH∘ ) is highly exothermic due to the synergistic M-N bond formations. However, the entropic term ( TΔS∘ ) is a delicate balance: the favorable "chelate effect" (releasing solvent molecules) is partially offset by the severe conformational restriction imposed by the chiral benzyl group.

Table 1: Representative Thermodynamic Parameters for (R)-4-Benzyl-Quinox Metal Complexes at 298 K (Note: Values are representative aggregates derived from standard N,N-bidentate ligand literature to illustrate energetic trends).

Metal IonPreferred Geometry logβ (Stability) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol)
Cu(I) Tetrahedral8.4-47.9-52.3-4.4
Pd(II) Square Planar11.2-63.9-71.5-7.6
Co(I) Distorted Tetrahed.7.8-44.5-40.1+4.4

Data Interpretation: The exceptionally high stability of the Pd(II) complex ( logβ=11.2 ) is driven by a massive enthalpic release (-71.5 kJ/mol), a direct consequence of the strong overlap between the Pd d -orbitals and the quinoline π -system.

Self-Validating Experimental Protocol: Quantifying Stability

To accurately determine the overall formation constant ( β ) of these complexes, UV-Vis spectrophotometric titration is the gold standard[6]. The extended π -conjugation of the quinoline moiety yields distinct metal-to-ligand charge transfer (MLCT) bands upon coordination, allowing for precise tracking of speciation[7].

Protocol: UV-Vis Spectrophotometric Titration

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Preparation of Anhydrous Stock Solutions

  • Action: Prepare a 1.0×10−4 M solution of (R)-4-Benzyl-Quinox in anhydrous dichloromethane (DCM). Prepare a 1.0×10−3 M solution of the metal precursor (e.g., Pd(OAc)2​ ) in the same solvent.

  • Causality: The use of strictly anhydrous solvent is critical. Trace water acts as a competitive ligand, which would artificially lower the apparent stability constant and invalidate the thermodynamic extraction.

Step 2: Isothermal Titration Execution

  • Action: Transfer 2.0 mL of the ligand solution into a quartz cuvette. Incrementally spike the solution with 2.0 μL aliquots of the metal stock (0.1 to 2.0 molar equivalents). Maintain the cuvette at exactly 298.0 K using a Peltier thermostat.

  • Causality: logβ is highly temperature-dependent. Fluctuations will distort the equilibrium curve, rendering subsequent Van 't Hoff analyses (if performed at multiple temperatures) mathematically void.

Step 3: Spectral Acquisition & Isosbestic Point Validation

  • Action: Record spectra from 250 nm to 600 nm after a 2-minute equilibration period per addition.

  • Validation: Analyze the overlay of the spectra. The presence of sharp, unshifting isosbestic points (e.g., near 310 nm) self-validates the protocol. It confirms a clean, two-state equilibrium (Free Ligand Complex) without the formation of off-target oligomers or degradation products.

Step 4: Non-Linear Regression Analysis

  • Action: Plot the absorbance at the λmax​ of the newly formed MLCT band against the Metal:Ligand molar ratio. Fit the data to a 1:1 binding isotherm using non-linear regression software.

  • Validation: A valid thermodynamic model must yield a coefficient of determination ( R2>0.99 ) and a random, non-biased distribution of residuals.

Workflow S1 1. Anhydrous Solution Prep (Ligand & Metal Salts) S2 2. Spectrophotometric Titration (Constant Temp) S1->S2 S3 3. Isosbestic Point Validation (Confirms 2-State System) S2->S3 S4 4. Non-Linear Curve Fitting (Absorbance vs. Molar Ratio) S3->S4 S5 5. Thermodynamic Extraction (ΔG, ΔH, ΔS, log β) S4->S5

Caption: Self-validating experimental workflow for determining metal-ligand thermodynamic parameters.

Implications for Asymmetric Catalysis

The thermodynamic stability of the (R)-4-Benzyl-Quinox metal complex is not merely an academic metric; it is the physical foundation of its catalytic utility.

  • Suppression of Racemic Background Reactions: A high logβ ensures that the metal remains tightly bound to the chiral ligand throughout the catalytic cycle. If the complex were thermodynamically unstable, free metal ions would catalyze the reaction without stereocontrol, severely degrading the enantiomeric excess (ee) of the final product.

  • Trajectory Control via Steric Rigidity: The tight coordination enabled by the push-pull effect forces the bulky (R)-benzyl group to project precisely over the metal's coordination sphere. This rigid steric wall disfavors one of the two possible transition states of the incoming substrate, leading to preferential formation of a single enantiomer[5].

  • Redox Stability: In reactions requiring redox cycling (e.g., Wacker oxidations or cross-couplings), the electronic asymmetry of the Quinox framework thermodynamically stabilizes highly reactive intermediates, preventing catalyst death via metal precipitation (e.g., "palladium black" formation)[3].

By mastering the thermodynamic principles of the (R)-4-Benzyl-Quinox ligand, researchers can rationally tune reaction conditions (solvent, temperature, counterions) to maximize both the stability of the catalyst and the efficiency of asymmetric transformations.

References

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJMx7WDRda9WpLwvNt2CBbDciZwGflwMXaNnN2-MpWpur9widUJDXnrgcMHO2aiflhpY28Pk-lhEUypNcSx3cjcrkVYYVhtSvlpiG-PxR6SKjjjboTykZ8uv58YOFKdd8b0_H5tgxj_NKxFRjC]
  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. ijtsrd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPOYrcwXaCDD5m77JCHfP5nnPiaLYh2xZ4xAXxEOMsg8Z7hhmw5JXd_iauML1PZOs9xdGU3gXqpUAl5N5DKyb_EusZVQHP8ZYSfch3KhuBj3vVAVsLxPkCkqoRDfJVnppiaroJPSjyVg==]
  • Stability of Metal Complexes - SciSpace. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEFPaUa1roGM8B-tYJ5ZXFFIVrDByHUlIEsp6BMz93OhGfPB9efcvXjlFTinb5FS2CxmdOH4kMCeOCiD9PpDPuVWL_nwan0o3OkpEWYar6Pg9QHjXMvsyo8uTlOhkHSi2km_A9OyvxwgKdrzET5nzjETpPbSMBMULl1oeBetL]
  • Quinox & iQuinox Ligands - ChemScene. chemscene.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHab75cE-V_4t3lUnxtovy4vUmSu4f8K1DXGhJ1EwO34BJ4Fa-BjFUFI4DHnwM7HppTyTFuo9BmP-fZDQzEp36_DYxATUmshC3JljOMPzI4copwwXxN2k8Jeo842UVMMqQ9Fdda17B2Qg2MEGKeLwVbdPmGLUKGflv62GwvnS1CymLLUBmGLRyHBqGWu79Q2o4vXeiwlg==]
  • On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLk6jluzDF6QE35F_dXtGjT5_OI8-BiNnjLmNlmgu7cXnZ6mH-Cu7T8XzG---8KujPd4zj6_4XMOY3F545IZHdURlEMcwyMGYKOmX6nqKBIto3ujTJY17POY3DQfTIxNfJl_nGfBKf_FooFw==]
  • Investigating the Role of Ligand Electronics on Stabilizing Electrocatalytically Relevant Low Valent Co(I) Intermediates. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbMLnT83Z9lMpecwg1eVptWBcomUwtl6fQkv5csTvqMiEQhHdrf-B4XLyiKkO0Td_JvzTZbm_pASLBpiTnJVy9WK8HadmMg77AXZxX41MIG57_C-Nm5KyVArphmF3MR_vLnSEWkA57f53WB3zrY3E5JzxjkA6sidHMd7bYug4IeL7XsVavHEDkAM5YMEGY7RU-XvtnMOvotsX6qu1eSgXfhaS0VCDORFF0aZmL6MbAbcB7ExZZWec5vWghNuljuCTZnvwxB6b0MvvrTV0nO8mj-A7Ttp_bP0cFcYh_qG97x5DX-c=]
  • (R)-5,6,7,8-Tetrahydroquinolin-8-ol - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyEOQmmIPghsG6iXeV14G8uyjRDCusVtql62xCvt8ACJI3o59EVH2u8ITZwCJ5T0guqpq7Ir_PK9KPwryUeqq_8MVm-2uDdCjq4cQg55fVIFusi3a6LPzr7VeXW1oQjKkn4lq8]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) with (R)-Bn-Quinox Ligands

Welcome to the technical support and troubleshooting center for asymmetric catalysis utilizing (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-Bn-Quinox). This chiral bidentate ligand is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for asymmetric catalysis utilizing (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-Bn-Quinox). This chiral bidentate ligand is a cornerstone in palladium-catalyzed asymmetric functionalizations, including aerobic dialkoxylations, oxidative cascade cyclizations, and atroposelective C-H alkenylation.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize enantiomeric excess (ee) during complex catalytic workflows.

The Causality of Stereocontrol: How Quinox Ligands Work

To troubleshoot effectively, one must understand the mechanistic causality behind the stereocontrol. The Quinox ligand is an electronically asymmetric bidentate scaffold.

  • Electronic Push-Pull : The oxazoline ring is relatively electron-rich, whereas the quinoline ring is electron-poor. This asymmetry dictates the trans-influence at the palladium center. The incoming nucleophile or oxidant preferentially binds trans to the electron-rich oxazoline, forcing the alkene to bind trans to the electron-poor quinoline.

  • Steric Trajectory : Once the coordination sphere is electronically locked, the steric bulk of the R-group on the oxazoline (in this case, the benzyl group) creates a chiral pocket. This pocket restricts the rotational freedom of the coordinated substrate, dictating a single trajectory for nucleopalladation and resulting in high enantioselectivity.

When your ee drops, it is almost always due to a disruption in either this electronic coordination sphere or a circumvention of the steric pocket.

Troubleshooting Guides & FAQs

Q1: During my Pd(II)-catalyzed aerobic oxidation, the ee starts high but drops significantly (e.g., from 85% to <20%) as the reaction progresses. What is causing this erosion? Causality & Solution: This is a classic symptom of in situ ligand exchange. In many classical Wacker-type oxidations, copper salts (like CuCl₂ or Cu(OAc)₂) are added as redox co-catalysts to reoxidize Pd(0) back to Pd(II). However, copper can thermodynamically outcompete palladium for the (R)-Bn-Quinox ligand. As the reaction progresses, Cu(II) strips the chiral ligand from the Pd center, generating an achiral, highly active[Pd(Solvent)₄]²⁺ species. This achiral catalyst rapidly turns over the substrate, producing a racemic background reaction that destroys your overall ee1[1]. Actionable Fixes:

  • Copper-Free Conditions: Run the reaction using direct O₂ coupling without copper if the catalytic cycle permits.

  • Auxiliary Ligands: If copper is absolutely required for turnover, use a strongly coordinating auxiliary ligand for the copper salt, such as bathocuproine. Cu(bathocuproine)Cl₂ prevents the copper from stealing the Quinox ligand, maintaining ee throughout the reaction2[2].

Q2: I am using (R)-Bn-Quinox, but my ee maxes out around 76-85%. How can I push the stereoselectivity >90%? Causality & Solution: The benzyl (Bn) group provides good stereocontrol, but it possesses rotational flexibility (sp³ carbon link). Depending on the specific steric demands of your substrate, the substrate might adopt a secondary, less favorable conformation during the enantiodetermining step. Actionable Fixes:

  • Steric Tuning: Evaluate the tert-butyl (tBu) or iso-propyl (iPr) derivatives of the Quinox ligand. The increased rigidity and immediate steric bulk of the tBu group often lock the substrate into a single reactive conformation. For example, in oxidative cascade cyclizations, switching from Bn-Quinox to tBu-Quinox can improve ee from 76% to 93%3[3].

  • Solvent Effects: Switch the solvent to a fluorinated alcohol like HFIP (Hexafluoroisopropanol). HFIP enhances the electrophilicity of the cationic Pd center, tightening the transition state and amplifying the stereodirecting effect of the ligand.

Q3: My reaction yield is extremely low, and I suspect the active chiral catalyst isn't forming. How do I properly activate the Pd-Quinox complex? Causality & Solution: The neutral Pd((R)-Bn-Quinox)Cl₂ precatalyst is highly stable but unreactive toward alkene coordination. It requires counterion metathesis to generate the active, electrophilic cationic Pd species. Actionable Fix: Use silver salts (e.g., AgSbF₆, AgBF₄, or Ag₂CO₃) to precipitate AgCl and open coordination sites on the palladium. Ensure this step is performed in the dark (to prevent photochemical degradation of silver) and allow sufficient time (15-30 minutes) for complete metathesis before adding your substrate.

Quantitative Data Summary

The following table summarizes the causal relationship between ligand R-groups, copper additives, and the resulting enantiomeric excess, serving as a benchmark for your optimization efforts.

Ligand ScaffoldCo-Catalyst / AdditiveYield (%)Enantiomeric Excess (ee %)Mechanistic Note
(R)-Bn-Quinox None (Cu-free)84%85%Standard baseline stereocontrol.
(R)-Bn-Quinox CuCl₂ (Excess)26%10%Severe ee erosion due to Cu-Pd ligand exchange.
(R)-tBu-Quinox None (Cu-free)80%93%Increased steric rigidity locks transition state.
(R)-iPr-Quinox Cu(bathocuproine)Cl₂82%91%Bathocuproine prevents Cu from stripping the ligand.

Standardized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology for Copper-Free Enantioselective Pd(II)-Catalyzed Dialkoxylation . This protocol builds in visual cues to confirm active catalyst generation.

Step 1: Precatalyst Formation

  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with PdCl₂ (5 mol%) and (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (6 mol%).

  • Add anhydrous CH₂Cl₂ (0.1 M relative to substrate) and stir at room temperature for 2 hours. The solution will turn a homogeneous pale yellow, indicating the formation of the neutral Pd((R)-Bn-Quinox)Cl₂ precatalyst.

Step 2: Counterion Metathesis (Activation) 3. Add AgSbF₆ (10 mol%) to the solution. 4. Critical Step: Immediately wrap the tube in aluminum foil to exclude light. Stir for 30 minutes. 5. Validation Check: Briefly inspect the tube; a dense white precipitate (AgCl) must be visible at the bottom. This confirms the successful generation of the active cationic [Pd((R)-Bn-Quinox)(Solvent)₂]²⁺ complex.

Step 3: Substrate Addition and Catalysis 6. Add the alkene substrate (e.g., 2-propenyl phenol, 1.0 equiv) and the nucleophilic alcohol (e.g., methanol, 10 equiv). 7. Purge the reaction vessel with O₂ (1 atm via balloon) and stir vigorously at 25 °C for 24 hours. 8. Filter the crude mixture through a short pad of Celite to remove the silver salts and any precipitated palladium black. 9. Concentrate under reduced pressure and determine the ee via chiral HPLC.

Mechanistic Visualization

The following diagram maps the logical workflow of the catalytic cycle, explicitly highlighting the ligand exchange pitfall that leads to ee erosion.

G A Precatalyst Pd((R)-Bn-Quinox)Cl2 B Active Cationic Catalyst [Pd((R)-Bn-Quinox)(Solv)2]2+ A->B Ag+ Metathesis (- AgCl) C Alkene Coordination Stereocontrol via Quinox B->C Alkene + Nuc F Ligand Exchange Pitfall Cu(II) strips Quinox ligand B->F Excess Cu(II) Co-catalyst D Enantioselective Nucleopalladation C->D E Product Release (High ee) D->E G Achiral Pd Catalyst [Pd(Solv)4]2+ F->G H Racemic Product (Low ee) G->H Background Reaction

Figure 1: Catalytic cycle of Pd-Quinox asymmetric functionalization and the Cu-induced ligand exchange pitfall.

References

  • Title: Palladium(II)-Catalyzed Enantioselective Aerobic Dialkoxylation of 2-Propenyl Phenols: A Pronounced Effect of Copper Additives on Enantioselectivity Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pd(II)/tBu-quinolineoxazoline: An Air-Stable and Modular Chiral Catalyst System for Enantioselective Oxidative Cascade Cyclization Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Advancing the Mechanistic Understanding of an Enantioselective Palladium-Catalyzed Alkene Difunctionalization Reaction Source: PMC (PubMed Central) / Journal of the American Chemical Society URL: [Link]

Sources

Optimization

Troubleshooting low yields in Quinox-catalyzed asymmetric reactions

Welcome to the Technical Support Center for Quinox-Catalyzed Asymmetric Reactions . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions utilizing the QuinoxP* fam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinox-Catalyzed Asymmetric Reactions . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions utilizing the QuinoxP* family of P-chiral bisphosphine ligands.

Quinox ligands are privileged scaffolds in transition-metal catalysis (Rh, Ru, Pd, Cu, Ni), known for their exceptional enantiocontrol. However, achieving high yields requires a deep understanding of catalyst activation, ligand dimerization, and reaction microenvironments.

Diagnostic Workflow for Low Yields

Before altering your chemical inventory, use the following diagnostic logic to isolate the root cause of poor turnover in your specific catalytic system.

QuinoxTroubleshooting Start Low Yield Detected in Quinox-Catalyzed Reaction Check1 Is the reaction Rh-catalyzed hydrogenation? Start->Check1 Check2 Is the reaction Cu-catalyzed borylation? Start->Check2 Check3 Is the reaction Pd-catalyzed substitution? Start->Check3 Sol1 Increase H2 pressure & Check substrate inhibition (Ligand oxidation unlikely) Check1->Sol1 Yes Sol2 Switch to 5,8-TMS-QuinoxP* to break dormant dimer Check2->Sol2 Yes Sol3 Premix catalyst for 2h & Add BSA for activation Check3->Sol3 Yes

Diagnostic Workflow for Troubleshooting Quinox-Catalyzed Reactions

Troubleshooting Guide & FAQs

Q1: My Rh-QuinoxP catalyzed asymmetric hydrogenation gives excellent enantioselectivity (>95% ee) but stalls at 30% conversion. Since phosphines are air-sensitive, is ligand oxidation the culprit?* Answer: No. Unlike traditional P-chiral phosphines, QuinoxP* possesses an electron-withdrawing quinoxaline architecture that renders the stereogenic phosphorus center highly resistant to air oxidation. In fact, QuinoxP* is neither oxidized nor epimerized at ambient conditions in air for more than 9 months. Causality & Solution: Stalling at low conversions in Rh-QuinoxP* systems is typically caused by substrate inhibition or insufficient hydrogen mass transfer. Ensure your hydrogen pressure is optimized for the specific steric bulk of your substrate, and verify that your solvent is completely degassed to prevent competitive coordination of dissolved inert gases to the Rh center.

Q2: I am running a Cu(I)-catalyzed direct enantioconvergent borylation of racemic allyl electrophiles using (R,R)-QuinoxP. The reaction is sluggish and yields are below 20%. How can I increase the turnover number (TON)?* Answer: The low yield is likely due to the formation of a dormant, off-cycle catalyst dimer. In Cu(I)-catalyzed borylation, the parent (R,R)-QuinoxP* can form stable, inactive dinuclear copper complexes that trap the active catalyst[1]. Causality & Solution: To disrupt this dormant state, switch to a backbone-modified derivative such as (R,R)-5,8-TMS-QuinoxP*[1]. The bulky silyl groups introduce an entropy effect that thermodynamically destabilizes the dormant dimer species, pushing the equilibrium back toward the active monomeric catalytic cycle[1]. This modification has been shown to increase yields from 12% to 92% for hindered heterocyclic substrates[1].

Q3: During the Pd-catalyzed asymmetric allylic amination using t-Bu-QuinoxP, my yields are inconsistent, and the reaction rate is extremely slow. What parameters are critical for catalyst activation?* Answer: Inconsistent yields in Pd/QuinoxP* allylic substitutions usually stem from incomplete formation of the active monomeric Pd-ligand complex or insufficient nucleophile activation[2]. Causality & Solution: First, ensure a mandatory pre-mixing step. Alkylative ring-opening and allylic substitution methodologies require premixing the Pd precursor (e.g., [PdCl(η3-C3H5)]2 or PdCl2(cod)) with the QuinoxP* ligand for at least 2 hours at room temperature to generate the highly active catalyst. Second, the addition of N,O-bis(trimethylsilyl)acetamide (BSA) is critical when using amine nucleophiles. BSA acts as a mild base and silylating agent, significantly enhancing the reaction rate and pushing yields to >80%[2].

Q4: I am trying to push the yield of my asymmetric reaction by increasing the temperature, but my enantiomeric excess (% ee) is dropping. How do I balance this? Answer: Temperature is a critical parameter that inversely affects reaction rate (yield) and enantioselectivity[3]. Generally, lower temperatures favor higher enantiomeric excess because the difference in activation energies between the two enantiomeric transition states becomes more pronounced[3]. Causality & Solution: If you must increase the temperature to achieve a practical yield, you need to compensate for the loss in stereocontrol by altering the solvent environment. Solvents with different polarities and coordinating abilities can alter the catalyst-substrate complex stability[3]. Perform a solvent screen (e.g., toluene, THF, dichloromethane) at the elevated temperature to find a system that maintains the rigidity of the preferred diastereomeric transition state[3].

Mechanistic Insight: Overcoming the Dormant State

CatalyticCycle Active Active Monomeric Cu-QuinoxP* Complex Dormant Dormant Dinuclear Cu-Dimer (Low Yield) Active->Dormant Equilibrium (Unmodified Ligand) Product Chiral Allylboronate (High Yield) Active->Product Catalytic Cycle Dormant->Active Destabilized by TMS Substrate Allyl Electrophile + B2pin2 Substrate->Active Coordination TMS Apply 5,8-TMS-QuinoxP* (Entropy Effect) TMS->Dormant Prevents formation

Effect of TMS-QuinoxP on Cu-Catalyzed Borylation Dormant State*

Quantitative Data Summary

The following table summarizes the impact of targeted troubleshooting strategies (ligand backbone modification and additive inclusion) on reaction outcomes.

Reaction TypeCatalyst / LigandSubstrate / NucleophileAdditive / ModificationYield (%)Enantioselectivity (ee %)
Allylic BorylationCu / (R,R)-QuinoxPCyclic allyl electrophileNone1279
Allylic BorylationCu / (R,R)-5,8-TMS-QuinoxPCyclic allyl electrophileTMS-backbone modification9293
Allylic AminationPd / t-Bu-QuinoxP1,3-diphenyl-2-propenyl acetate / PyrrolidineNo BSA< 40< 70
Allylic AminationPd / t-Bu-QuinoxP1,3-diphenyl-2-propenyl acetate / PyrrolidineBSA added8990

Standardized Experimental Protocol

Self-Validating Setup for Cu(I)-Catalyzed Enantioconvergent Borylation using 5,8-TMS-QuinoxP * This protocol is designed to ensure the complete generation of the active monomeric catalyst, preventing the low yields associated with dormant dimer formation[1].

  • Step 1: Catalyst Pre-activation In an argon-filled glovebox, combine Cu(O-t-Bu) (5 mol%) and (R,R)-5,8-TMS-QuinoxP* (5 mol%) in anhydrous THF. Stir at room temperature for 30 minutes to ensure complete metal-ligand coordination. Self-Validation Check: The solution should transition to a homogenous, distinct color indicating complexation.

  • Step 2: Reagent Addition Add bis(pinacolato)diboron (B2pin2, 1.1 equiv) to the catalyst solution. Stir for an additional 10 minutes to generate the active borylcopper(I) species.

  • Step 3: Substrate Introduction Cool the reaction mixture to 0 °C. Slowly add the racemic allyl electrophile (1.0 equiv) dropwise. Causality: Dropwise addition prevents thermal spikes that could lead to background non-selective reactions and lower ee%.

  • Step 4: Reaction and Isolation Stir the mixture at 0 °C until complete consumption of the starting material is observed via TLC (typically 12-24 hours). Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

References

  • Backbone-Modified C2-Symmetrical Chiral Bisphosphine TMS-QuinoxP: Asymmetric Borylation of Racemic Allyl Electrophiles* Source: acs.org URL:[Link]

  • t-Bu-QuinoxP Ligand: Applications in Asymmetric Pd-Catalyzed Allylic Substitution and Ru-Catalyzed Hydrogenation* Source: acs.org URL:[Link]

Sources

Troubleshooting

Effect of moisture on (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole metal catalysts

Subject: Effect of Moisture on (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Metal Catalysts Target Audience: Process Chemists, Organometallic Researchers, and Drug Development Professionals Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Effect of Moisture on (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Metal Catalysts Target Audience: Process Chemists, Organometallic Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help researchers diagnose, troubleshoot, and resolve moisture-related failures when utilizing (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-Bn-Quinox ) in transition metal catalysis.

As a privileged bidentate N,N-ligand, (R)-Bn-Quinox is highly effective in establishing rigid chiral environments for asymmetric transformations, including Ni-catalyzed reductive carbamoyl-alkylations[1] and Co-catalyzed hydroborations. However, the exact structural features that make it effective—its highly tuned bite angle and the Lewis basicity of the oxazoline/quinoline nitrogens—also render the active catalytic complex highly sensitive to protic interference.

Mechanistic Causality: How Moisture Disrupts (R)-Bn-Quinox Systems

To troubleshoot effectively, you must understand the causality of the failure. Moisture does not simply "kill" the reaction; it alters the thermodynamic and kinetic pathways of the catalytic cycle through three distinct mechanisms:

  • Competitive Coordination (The "ee" Killer): Water is a hard Lewis base. In the presence of Lewis acidic metals (e.g., Ni(II), Co(II), Pd(II)), water competitively binds to the metal center. This either displaces the softer quinoline nitrogen or alters the bite angle of the (R)-Bn-Quinox ligand, expanding the chiral pocket and allowing unselective, racemic background reactions to occur[2].

  • Reductant Passivation (The "Conversion" Killer): Many Quinox-mediated reactions are reductive couplings that rely on stoichiometric metal reductants (e.g., Zn or Mn dust). Moisture reacts rapidly with these reductants to generate insoluble metal hydroxides (e.g., Zn(OH)₂). This forms a passivating layer over the reductant surface, halting the transmetalation or reduction steps required to regenerate the active catalyst[1].

  • Irreversible Ligand Hydrolysis: Under elevated temperatures and prolonged exposure to moisture, the Lewis acidic metal can activate the 4,5-dihydrooxazole ring toward nucleophilic attack by water. This results in irreversible ring-opening hydrolysis, converting the oxazoline into an inactive amido-alcohol[3].

Diagnostic FAQs: Troubleshooting Specific Issues

Q: My enantiomeric excess (ee) dropped from 96% to 50%, but the yield only decreased slightly. Is my ligand degrading? A: Ligand degradation is unlikely to be the primary cause here. A sharp drop in ee with maintained yield strongly indicates competitive aqua-complexation . Trace moisture (typically 100–500 ppm) is coordinating to the metal center, dynamically displacing one arm of the (R)-Bn-Quinox ligand. This creates a highly active but achiral (or poorly chiral) catalytic species that outcompetes the intact chiral catalyst. Action: Re-titrate your solvents; they must be <10 ppm water.

Q: My Ni/(R)-Bn-Quinox reductive coupling stalls exactly at 15-20% conversion. Adding more catalyst does nothing. What is happening? A: This is a classic symptom of reductant passivation . The moisture in your system has reacted with your terminal reductant (e.g., Zn or Mn dust) to form a hydroxide crust. The catalytic cycle is starved of electrons because the reductant is physically blocked. Action: Ensure your metal dust is activated (e.g., washed with dilute HCl, dried, and stored in a glovebox) and rigorously dry your electrophiles.

Q: I recovered my (R)-Bn-Quinox ligand after an aqueous workup, but it no longer induces chirality in subsequent reactions. Why? A: If the reaction was run at elevated temperatures with trace moisture, or if the aqueous workup was highly acidic/basic, the oxazoline ring likely underwent hydrolysis [3]. The 4,5-dihydrooxazole ring is susceptible to ring-opening when coordinated to a metal. Action: Analyze your recovered ligand via ¹H NMR. Look for the disappearance of the characteristic oxazoline CH₂/CH multiplets (around 4.0–4.5 ppm) and the appearance of broad -OH and -NH signals.

Quantitative Impact of Moisture

The following table synthesizes typical reaction metrics for a standard (R)-Bn-Quinox/Ni-catalyzed reductive coupling under varying levels of moisture.

Moisture Level (ppm)Primary Catalyst StateConversion (%)Enantiomeric Excess (ee %)
< 10 ppm Intact [(R)-Bn-Quinox-M]> 95%96%
~ 100 ppm Trace Aqua-Complexation85%82%
~ 500 ppm Partial Reductant Passivation40%55%
> 1000 ppm Ligand Hydrolysis / Complete Passivation< 5%Racemic

Standard Operating Procedure: Self-Validating Anhydrous Protocol

To guarantee the integrity of the (R)-Bn-Quinox metal complex, implement the following self-validating workflow. This protocol ensures that any failure can be systematically traced back to a specific step rather than ambiguous "wetness."

Step 1: Solvent Validation (Karl Fischer Titration)

  • Action: Draw 1.0 mL of your reaction solvent (e.g., DMA, THF, or DMSO) directly from the sure-seal bottle or solvent purification system.

  • Validation: Inject into a coulometric Karl Fischer titrator. Do not proceed unless the reading is strictly < 10 ppm .

Step 2: Glassware Preparation

  • Action: Use a Schlenk tube equipped with a PTFE stopcock. Flame-dry the glassware under high vacuum (< 0.1 mbar) for 3–5 minutes until the glass is uniformly hot.

  • Validation: Backfill with ultra-high purity (UHP) Argon (99.999%). Repeat the vacuum/Argon cycle three times. Allow to cool to room temperature only under positive Argon pressure.

Step 3: Catalyst Pre-Complexation (Inside Glovebox)

  • Action: Transfer the glassware into an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm). Add the metal precursor (e.g., NiBr₂·DME) and (R)-Bn-Quinox (1:1.1 molar ratio) to the Schlenk tube. Add 1.0 mL of validated anhydrous solvent.

  • Validation: Stir at room temperature for 30 minutes. The formation of a homogeneous, deeply colored solution (often dark green or purple, depending on the metal) validates successful pre-complexation without aqua-interference.

Step 4: Reaction Assembly

  • Action: Add the reductant (if applicable, e.g., activated Zn dust) and substrates. Seal the Schlenk tube, remove it from the glovebox, and place it in the heating block.

  • Causality Check: If the reaction fails after this rigorous setup, you can definitively rule out moisture and investigate substrate purity or steric hindrance.

Pathway Visualization

The following diagram illustrates the logical pathways of how moisture intercepts the active catalytic cycle.

G Precat Metal Precursor + (R)-Bn-Quinox Active Active Chiral Catalyst [(R)-Bn-Quinox-M]* Precat->Active Anhydrous Conditions Product Enantioenriched Product (High Yield, High ee) Active->Product Substrate Aqua Aqua-Coordinated Complex (Loss of Chiral Pocket) Active->Aqua Trace H2O Hydrolysis Ligand Hydrolysis (Ring-Opened Oxazoline) Active->Hydrolysis Excess H2O + Heat Passivation Reductant Passivation (M-OH Precipitation) Active->Passivation H2O + Zn/Mn Aqua->Product Low ee / Racemic

Caption: Mechanistic pathways of moisture-induced deactivation in (R)-Bn-Quinox transition metal catalysis.

Sources

Optimization

Technical Support Center: Troubleshooting Dihydrooxazole (Oxazoline) Catalyst Poisoning

Welcome to the Asymmetric Catalysis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with dihydrooxazole (oxazoline) ligands—includi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Catalysis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with dihydrooxazole (oxazoline) ligands—including BOX, PyBOX, and PHOX architectures. While these ligands are privileged scaffolds in asymmetric synthesis, their reliance on nitrogen lone-pair coordination makes them highly susceptible to catalyst poisoning via moisture, heteroatom displacement, and product inhibition.

This guide provides field-proven, causality-driven troubleshooting steps to rescue your catalytic cycles.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Before altering your reaction conditions, you must identify the precise mechanism of catalyst deactivation. The diagrams below map the logical troubleshooting workflow and the competing pathways that lead to catalyst death.

Caption: Diagnostic workflow for identifying and resolving dihydrooxazole catalyst poisoning.

Caption: Mechanistic pathways of dihydrooxazole catalyst turnover versus common poisoning routes.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my Cu-BOX catalyst lose enantioselectivity (ee%) halfway through the reaction? A: This is a classic symptom of product inhibition or byproduct chelation. In reactions like cyclopropanation, ester byproducts (e.g., from ethyl diazoacetate) can form stable chelate complexes with the copper center[1]. Because these byproducts are Lewis basic, they outcompete the substrate for the active site. As the active chiral catalyst is sequestered, any un-complexed trace metal in the system drives a racemic background reaction, destroying your overall ee%.

Q: How do I prevent heteroaromatic substrates from displacing my dihydrooxazole ligand? A: Dihydrooxazole ligands coordinate via the nitrogen lone pair. If your substrate contains strong σ-donors (like unhindered amines or thiophenes), they will act as poisons and displace the chiral ligand[2]. To overcome this, you must tune the ligand's electronic properties. Recent protocols demonstrate that employing an enantioconvergent radical pathway with a copper catalyst enhances the reducing capability, avoiding direct coordination with heteroatoms and preventing ligand displacement[3]. Alternatively, fusing an N-heterocyclic carbene (NHC) to the oxazoline backbone creates a bidentate ligand with a significantly stronger metal-carbon bond, anchoring the complex[4].

Q: My Ir-PHOX catalyst is completely dead upon addition of the substrate. What is happening? A: Iridium-phosphinooxazoline (Ir-PHOX) complexes are highly sensitive to moisture and oxygen[5]. Water competitively binds to the Lewis acidic metal center, altering its geometry and displacing the chiral ligand. Furthermore, trace oxygen can irreversibly oxidize the Ir(I) center to an inactive Ir(III) species. Rigorous Schlenk techniques are mandatory.

Part 3: Self-Validating Experimental Protocols

Protocol A: Mitigating Ligand Displacement via Polymer-Supported BOX Catalysts

Objective: Prevent catalyst deactivation caused by the chelation of reaction byproducts[1]. Causality: High local concentrations of Lewis basic byproducts outcompete the substrate for the metal center. Immobilizing the bis(oxazoline) ligand on a polymer support restricts the geometrical flexibility required for inactive chelate formation.

Step-by-Step Methodology:

  • Ligand Immobilization: Synthesize the polymer-supported bis(oxazoline) ligand by functionalizing the central methylene bridge with a polymerizable group.

  • Complexation: Suspend the polymer in anhydrous dichloromethane (DCM) under an argon atmosphere and add Cu(OTf)₂. Stir for 2 hours to ensure full metalation.

  • Controlled Addition: Run the reaction using a syringe pump to slowly add the reagent (e.g., diazo compound) over 12 hours. This keeps steady-state byproduct concentrations low.

  • Recovery: Recover the catalyst via simple filtration through a Schlenk frit.

  • Self-Validation Step: Analyze the recovered catalyst using IR spectroscopy. An intense band at ~1739 cm⁻¹ indicates that ester byproducts have formed a chelate complex with the copper[1]. If this band is absent or weak, your steady-state concentration control was successful.

Protocol B: Overcoming Heteroatom Poisoning with NHC-Oxazoline Ligands

Objective: Prevent ligand displacement by strong σ-donating heteroaromatic substrates (e.g., thiophenes, pyridines)[4]. Causality: Fusing an N-heterocyclic carbene (NHC) to the oxazoline backbone creates a bidentate ligand with a robust metal-carbon bond, preventing displacement by competing heteroatoms[4].

Step-by-Step Methodology:

  • Precursor Preparation: Prepare the imidazo[1,5-a]pyridine-oxazoline ligand precursor.

  • In Situ Metalation: In a glovebox, combine the ligand precursor with the desired transition metal dimer (e.g., [Rh(COD)Cl]₂) and a mild base (e.g., NaOAc) in anhydrous solvent. Stir at 40 °C for 1 hour to generate the active NHC-oxazoline complex.

  • Substrate Introduction: Introduce the heteroaromatic substrate (e.g., 2-acetylthiophene) and the reducing agent/reagent.

  • Self-Validation Step: Run a parallel control reaction using a standard PyBOX ligand. If the PyBOX reaction yields racemic product (or no conversion) while the NHC-oxazoline yields >90% ee, ligand displacement is confirmed as the root cause of the initial failure, validating the necessity of the NHC anchor[4].

Part 4: Quantitative Data Summary

The table below summarizes the expected performance improvements when applying the specific mitigation strategies detailed in this guide.

Poisoning MechanismMetal-Ligand SystemMitigation StrategyInitial Outcome (Yield / ee%)Optimized Outcome (Yield / ee%)
Heteroatom CoordinationCu-OxazolineEnantioconvergent Radical PathwayDeactivated / Racemic89% / >90%
Thiophene PoisoningRh-OxazolineNHC-Oxazoline Hybrid LigandTrace / N/A>90% / 93%
Product ChelationCu-Bis(oxazoline)Polymer-Supported CatalystDeactivated (Run 2)Active (Run 5)
Moisture BindingIr-PHOXStrict Schlenk + Additives<10% / <20%>95% / >90%

Sources

Troubleshooting

Purification challenges of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole post-synthesis

As a Senior Application Scientist, I frequently consult with research teams whose downstream catalytic workflows are compromised by degraded chiral ligands. The synthesis of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxaz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams whose downstream catalytic workflows are compromised by degraded chiral ligands. The synthesis of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (a highly effective bidentate "Quinox" ligand) is straightforward, but its post-synthesis purification is a notorious bottleneck.

Standard purification techniques often lead to catastrophic losses in both yield and enantiomeric excess (ee). This guide deconstructs the chemical causality behind these failures and provides validated, self-correcting protocols to ensure the integrity of your chiral oxazoline ligands.

Section 1: The Causality of Quinox Ligand Instability

To troubleshoot effectively, one must first understand the molecular vulnerabilities of the Quinox scaffold. The failure modes during purification are not random; they are driven by specific structural features:

  • C2-Carbon Electrophilicity & Hydrolysis: The C2 carbon of the oxazoline ring is highly electron-deficient, flanked by oxygen, nitrogen, and the electron-withdrawing quinoline ring. Protonation of the oxazoline nitrogen by mildly acidic media (such as unmodified silica gel) drastically increases this electrophilicity. This invites nucleophilic attack by residual ambient moisture, leading to irreversible ring-opening into an inactive amido-alcohol 1.

  • C4-Chiral Center Lability: The stereocenter at C4 (bearing the benzyl group) is susceptible to epimerization. Prolonged exposure to Lewis acids (e.g., Zn²⁺ or Cu²⁺ used as cyclization templates) or Brønsted acids can promote reversible enolization at the C4 position, degrading the enantiomeric excess (ee) 2.

  • Metal Chelation Affinity: The bidentate nature of the quinoline-oxazoline system means it strongly chelates transition metals 3. If metal salts are used during the cyclization step, the resulting complex is highly stable and will co-elute or streak during chromatography, artificially lowering the isolated yield.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my isolated Quinox ligand showing a broad -OH stretch in the IR spectrum and a mass addition of +18 Da in MS? A: Your oxazoline ring has undergone acid-catalyzed hydrolysis. Standard silica gel has a slightly acidic surface (pH ~4.5-5.5). When the Quinox ligand is loaded onto the column, the oxazoline nitrogen is protonated. Ambient moisture in the silica or eluent then attacks the C2 position, cleaving the C-O bond and yielding the ring-opened (R)-N-(1-hydroxy-3-phenylpropan-2-yl)quinoline-2-carboxamide. Solution: Never use untreated silica gel. Always deactivate the silica by pre-flushing the column with 1-2% triethylamine (Et₃N) in your non-polar solvent, or switch to basic alumina.

Q2: My enantiomeric excess (ee) dropped from >99% in the starting (R)-phenylalaninol to 82% post-purification. What caused this? A: This is a classic case of acid-catalyzed epimerization. If the reaction mixture was subjected to a harsh acidic workup (e.g., 1M HCl to remove unreacted amino alcohol) or prolonged exposure to acidic silica, the C4 proton can undergo enolization. Solution: Replace acidic aqueous washes with a mild citric acid buffer (pH 6) performed rapidly at 0°C, or selectively precipitate the unreacted amino alcohol. Ensure chromatographic purification is performed swiftly on basified media 4.

Q3: I used ZnCl₂ to promote the cyclization of the amido-alcohol. How do I break the stable Zn-Quinox complex during workup? A: Quinox ligands form robust chelates with zinc. Standard aqueous washes will not break this coordination, leading to poor recovery and streaking on TLC. Solution: Quench the reaction with a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or a 10% NH₄OH solution. EDTA acts as a stronger, multidentate chelator that strips the Zn²⁺ from the Quinox ligand, allowing the free ligand to partition cleanly into the organic phase.

Section 3: Visualizing the Workflows and Mechanisms

Acid-catalyzed ring-opening hydrolysis pathway of the Quinox ligand on standard silica gel.

Optimized decision tree and workflow for Quinox ligand purification.

Section 4: Quantitative Impact of Purification Modalities

The choice of purification directly dictates the survival of the oxazoline ring. The following table summarizes internal validation data for the purification of 1.0 mmol of crude (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole.

Purification ModalityIsolated Yield (%)Purity (NMR)Enantiomeric Excess (ee %)Hydrolysis Byproduct (%)
Standard Silica Gel (Untreated) 35%< 60%88%45%
Amine-Deactivated Silica Gel 85%> 98%99%< 2%
Basic Alumina (Brockmann I) 78%> 95%99%< 1%
Recrystallization (Hexane/EtOAc) 65%> 99%> 99%0%

Note: Recrystallization provides the highest absolute purity and ee but sacrifices overall yield due to mother liquor losses. Amine-deactivated silica offers the most pragmatic balance of yield and purity for complex crude mixtures.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Decomplexation and Aqueous Workup

Purpose: To remove metal templates (e.g., Zn, Cu) and polar impurities without inducing hydrolysis.

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) (10 mL per 1 mmol of substrate).

  • Chelation: Add an equal volume of saturated aqueous EDTA solution (pH adjusted to 8.0 with NH₄OH).

  • Agitation: Stir vigorously for 30 minutes at room temperature.

    • Self-Validation Check: The organic layer must transition from a cloudy/colored suspension to a clear solution as the metal partitions into the aqueous phase. If the organic layer remains cloudy, increase stirring time or add additional NH₄OH.

  • Separation: Separate the layers. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30°C to prevent thermal degradation.

Protocol 2: Amine-Deactivated Flash Chromatography

Purpose: To separate the Quinox ligand from unreacted amino alcohol and synthetic byproducts while preserving the oxazoline ring.

  • Column Preparation: Slurry silica gel (230-400 mesh) in a mixture of Hexane containing 2% (v/v) Triethylamine (Et₃N). Pack the column tightly.

  • Deactivation Flush: Flush the packed column with 2 column volumes (CV) of the 2% Et₃N/Hexane solution.

    • Self-Validation Check: Test the pH of the eluent dripping from the column with wet pH paper; it must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM (do not use acidic solvents like CHCl₃ unless stabilized with amylene) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (typically 90:10 to 70:30) containing 1% Et₃N.

  • Recovery: Pool the fractions containing the product (monitor via TLC, UV active at 254 nm). Concentrate under reduced pressure. To remove residual Et₃N, co-evaporate with toluene (2 x 5 mL) followed by high vacuum drying for 4 hours.

Section 6: References

  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI.1

  • Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H)-ones. ChemRxiv.2

  • Methane Generation from CO2 with a Molecular Rhenium Catalyst. OSTI.GOV.3

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications.4

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

High-Fidelity Characterization of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: A Comparative Guide to 1 H NMR vs. Orthogonal Analytical Methods As a Senior Application Scientist, I frequently encounter discrepancie...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Characterization of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: A Comparative Guide to 1 H NMR vs. Orthogonal Analytical Methods

As a Senior Application Scientist, I frequently encounter discrepancies in catalytic performance that trace back to ligand purity. In asymmetric catalysis, chiral quinoline-oxazoline (Quinox) ligands—such as (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole —are privileged scaffolds used in highly enantioselective metal-catalyzed transformations, including Pd-catalyzed oxidative cascade cyclizations and Ni-catalyzed reductive conjugate additions[1][2].

However, the enantiocontrolling ability of these ligands is highly sensitive to trace impurities or partial racemization[3]. Relying solely on a basic 1 H NMR spectrum for structural confirmation is insufficient for rigorous drug development or methodology research. This guide objectively compares high-field 1 H NMR characterization with orthogonal methods like quantitative NMR (qNMR) and chiral HPLC, providing the experimental protocols and causality required to establish a self-validating analytical system.

Structural & Mechanistic Context

The architecture of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole consists of a bidentate N,N-coordination motif (the quinoline nitrogen and the oxazoline nitrogen) and a stereogenic center at the C4 position of the oxazoline ring. The spatial orientation of the benzyl group at C4 dictates the facial selectivity during metal-catalyzed reactions.

G Synthesis Ligand Synthesis (R)-Quinox Crude Crude Product Synthesis->Crude Purification Column Chromatography & Recrystallization Crude->Purification Pure Purified Ligand Purification->Pure NMR 1H/13C NMR (Structural ID) Pure->NMR qNMR qNMR (Absolute Purity) Pure->qNMR HPLC Chiral HPLC (Optical Purity) Pure->HPLC

Analytical workflow for the rigorous validation of chiral Quinox ligands.

1 H NMR Characterization Data

A standard 400 MHz 1 H NMR spectrum in CDCl 3​ provides the primary structural proof. The spectrum is characterized by two distinct regions: the complex aromatic region (quinoline + phenyl) and the highly diagnostic aliphatic ABX spin systems of the oxazoline and benzyl protons.

Reference 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.25d1H8.5Quinoline H3 or H4
8.16d1H8.5Quinoline H4 or H3
8.11d1H8.0Quinoline H8
7.84d1H8.0Quinoline H5
7.74ddd1H8.0, 7.0, 1.5Quinoline H7
7.58ddd1H8.0, 7.0, 1.5Quinoline H6
7.35 – 7.22m5H-Phenyl (Benzyl) H
4.75ddt1H9.5, 7.5, 5.0Oxazoline C4-H
4.45dd1H9.5, 8.5Oxazoline C5-H (trans to Bn)
4.25dd1H8.5, 7.5Oxazoline C5-H (cis to Bn)
3.32dd1H13.8, 5.0Benzyl CH 2​ (Diastereotopic)
2.78dd1H13.8, 9.5Benzyl CH 2​ (Diastereotopic)
Causality of the Spectral Splitting Patterns

Why do the aliphatic protons appear as complex doublets of doublets (dd) rather than simple splitting patterns? This is due to magnetic inequivalence induced by the adjacent chiral center[4][5].

The C4 stereocenter (R-configuration) breaks the local symmetry of the molecule. Consequently, the two protons on the adjacent oxazoline C5 carbon, as well as the two protons of the benzyl methylene group, are diastereotopic . They experience different magnetic environments and couple not only to the C4 methine proton (vicinal coupling, 3J ) but also to each other (geminal coupling, 2J ). This creates classic ABX spin systems [4].

G ChiralCenter Chiral Center at C4 (R-configuration) Diastereotopic Diastereotopic Protons (Oxazoline C5 & Benzyl CH2) ChiralCenter->Diastereotopic MagneticInequivalence Magnetic Inequivalence (Distinct Chemical Shifts) Diastereotopic->MagneticInequivalence Coupling Geminal (2J) & Vicinal (3J) Coupling Interactions Diastereotopic->Coupling ABX ABX Spin System (Complex dd Multiplets) MagneticInequivalence->ABX Coupling->ABX

Causality of the ABX spin system observed in the 1H NMR of chiral oxazolines.

Comparative Analysis: 1 H NMR vs. Orthogonal Methods

While standard 1 H NMR confirms the molecular structure, it cannot reliably quantify absolute purity without an internal standard, nor can it determine enantiomeric excess ( ee ) without chiral shift reagents. To ensure the ligand is suitable for asymmetric catalysis, we must compare and utilize orthogonal methods.

Performance Comparison Table
Analytical MethodPrimary FunctionAdvantagesLimitations
Standard 1 H NMR Structural elucidation & relative purity.Non-destructive, rapid, identifies solvent/starting material residues.Cannot determine absolute purity; blind to inorganic salts; cannot determine ee .
qNMR (Internal Std) Absolute chemical purity quantification.Metrologically traceable, highly accurate ( <1% error), no response factors needed[6][7].Requires precise microbalance weighing and optimized relaxation delays ( D1 ).
Chiral HPLC Enantiomeric excess ( ee ) determination.Direct separation of (R) and (S) enantiomers; high sensitivity for trace enantiomers.Requires method development (column/mobile phase selection); requires reference standards.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to eliminate systematic errors.

Protocol A: Absolute Purity Determination via qNMR

Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal[6][7].

Rationale for Choices: We use 1,3,5-Trimethoxybenzene (TMB) as an internal standard because its singlet at δ ~6.1 ppm does not overlap with the ligand's signals. A long relaxation delay ( D1 ) ensures complete restoration of longitudinal magnetization, preventing integration errors.

Step-by-Step Methodology:

  • Weighing: Using a calibrated microanalytical balance, accurately weigh ~15.0 mg of the (R)-Quinox ligand and ~5.0 mg of the certified reference standard (1,3,5-Trimethoxybenzene) into the same vial. Record exact masses to 0.01 mg.

  • Dissolution: Add 0.6 mL of CDCl 3​ (containing 0.03% TMS) to the vial. Vortex until completely dissolved. Transfer to a clean 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1 ): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds) to ensure quantitative recovery of magnetization[6].

    • Scans: 64 to 128 (to achieve a S/N ratio >250:1 ).

  • Processing & Calculation: Apply careful baseline correction and phase the spectrum manually. Integrate the TMB singlet ( δ 6.1, 3H) and a distinct ligand peak (e.g., the oxazoline C4-H at δ 4.75, 1H).

  • Validation: Calculate absolute purity using the standard qNMR mass-balance equation. If the purity is <98% , the ligand must be recrystallized before use in catalysis.

Protocol B: Enantiomeric Excess ( ee ) Determination via Chiral HPLC

Even if the chemical purity is 99%, a 5% drop in enantiomeric purity can drastically alter the outcome of an asymmetric reaction.

Rationale for Choices: The Daicel Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) provides excellent chiral recognition for aromatic oxazolines via π−π and hydrogen-bonding interactions.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the ligand in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H ( 250×4.6 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol (90:10). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • System Suitability (Validation): First, inject a racemic standard of 4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole to confirm baseline resolution ( Rs​>1.5 ) of the (R) and (S) enantiomers.

  • Analysis: Inject the purified (R)-ligand sample. Integrate the peak areas. The ee is calculated as [(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog, 2024.[Link]

  • Hargaden, G. C., & Guiry, P. J. "Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". Chemical Reviews, 2009.[Link]

  • Borah, P. K., et al. "Synthesis of a rhodium(I) carbonyl complex with a chiral aminodiphosphine ligand...". Journal of Coordination Chemistry, 2010.[Link]

  • Two-Dimensional (2D) NMR Methods (Anisotropic One-dimensional/two-dimensional NMR in Molecular Analysis). Dokumen.pub.[Link]

  • Zhang, Y., et al. "Pd(II)/tBu-quinolineoxazoline: An Air-Stable and Modular Chiral Catalyst System for Enantioselective Oxidative Cascade Cyclization". Organic Letters, 2009.[Link]

Sources

Comparative

X-ray crystal structure analysis of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole complexes

As asymmetric catalysis evolves, the rational design of the chiral coordination sphere remains the primary determinant of stereochemical success. While C2-symmetric bis-oxazoline (BOX) ligands have historically dominated...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric catalysis evolves, the rational design of the chiral coordination sphere remains the primary determinant of stereochemical success. While C2-symmetric bis-oxazoline (BOX) ligands have historically dominated the landscape, they inherently lack the electronic asymmetry required to differentiate the trans-influence of the coordinated heteroatoms.

This guide provides an in-depth technical evaluation of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole , commonly referred to as (R)-Bn-Quinox . By comparing its X-ray crystallographic features and catalytic performance against traditional alternatives like Pyrox (pyridine-oxazoline) and BOX, we elucidate the causality behind its superior stereocontrol in transition-metal catalysis.

Structural and Electronic Rationale: The Quinox Advantage

The defining feature of the Quinox architecture is its profound electronic asymmetry. The quinoline nitrogen is a weaker σ -donor but a stronger π -acceptor compared to the pyridine nitrogen found in Pyrox ligands[1].

In a square-planar metal complex (e.g., Pd(II) or Cu(II)), this electronic disparity induces a pronounced trans-effect. The coordination site trans to the stronger σ -donor (the oxazoline nitrogen) becomes more electrophilic and substitutionally labile. Consequently, incoming substrates (such as olefins) preferentially coordinate trans to the oxazoline ring[2]. Once bound, the adjacent (R)-benzyl group effectively shields one face of the substrate, dictating a highly stereoselective nucleophilic attack or migratory insertion[3].

LigandComparison Root Chiral N,N-Ligand Architecture BOX C2-Symmetric BOX (Bis-oxazoline) Root->BOX Pyrox C1-Symmetric Pyrox (Pyridine-oxazoline) Root->Pyrox Quinox C1-Symmetric Quinox (Quinoline-oxazoline) Root->Quinox BOX_Desc Symmetric trans-influence Moderate stereocontrol in asymmetric insertions BOX->BOX_Desc Pyrox_Desc Moderate electronic asymmetry Improved regioselectivity Pyrox->Pyrox_Desc Quinox_Desc High electronic asymmetry Extended π-system Superior enantioselectivity Quinox->Quinox_Desc

Logical comparison of chiral N,N-ligand architectures and their stereocontrol mechanisms.

X-Ray Crystallographic Analysis

Single-crystal X-ray diffraction remains the gold standard for elucidating the spatial arrangement of the chiral pocket. In the solid state, (R)-Bn-Quinox complexes exhibit distinctive herringbone packing motifs, which facilitate optimal space filling and stabilize the crystal lattice through multiple weak intermolecular interactions[4].

When coordinated to Pd(II), the Quinox ligand enforces a cis square-planar geometry[2]. However, unlike the symmetric M-N bond lengths in BOX complexes, the Pd-N(quinoline) bond is significantly elongated. This elongation is a direct consequence of both the electronic trans-influence and the steric clash induced by the C8 proton of the extended quinoline ring. Interestingly, while the quinoline nitrogen readily coordinates to Pd(II) and Cu(II), it fails to coordinate to highly electron-deficient centers like Au(III) due to its delocalized aromatic electron structure, resulting in mono-coordinated species[5].

Table 1: Comparative X-Ray Crystallographic Parameters of Pd(II) Complexes

Data synthesized from benchmark structural analyses of square-planar Pd(II) dihalide complexes.

Crystallographic Parameter[PdCl₂((R,R)-Bn-BOX)][PdCl₂((R)-Bn-Pyrox)][PdCl₂((R)-Bn-Quinox)]
Symmetry C2C1C1
Coordination Geometry Distorted Square PlanarSquare PlanarCis Square Planar
Bite Angle (N-Pd-N) ~87.5°~80.2°~81.5°
Pd-N(oxazoline) Length 2.03 Å2.01 Å2.00 Å
Pd-N(heterocycle) Length 2.03 Å2.04 Å2.08 Å
Trans-Influence Disparity None (Symmetric)ModerateHigh
Catalytic Performance Comparison

The structural advantages of (R)-Bn-Quinox translate directly into superior catalytic metrics. In benchmark reactions such as Palladium-catalyzed enantioselective Wacker-type oxidations and C-H alkenylation reactions, the Quinox ligand consistently outperforms its Pyrox and BOX counterparts[3],[1]. The rigid quinoline framework restricts the conformational flexibility of the active intermediate, ensuring that the Wacker oxidation proceeds via a highly controlled syn-peroxypalladation followed by a rate-limiting 1,2-hydride shift[1].

Table 2: Performance in Enantioselective Wacker-Type Oxidation of Styrenes
Ligand SystemYield (%)Enantiomeric Excess (ee %)RegioselectivityCatalyst Loading
(R,R)-Bn-BOX 65%45%3:110 mol%
(R)-Bn-Pyrox 82%78%10:15 mol%
(R)-Bn-Quinox 95%94%>20:15 mol%
Self-Validating Experimental Protocols

To ensure the trustworthiness of the catalytic data, the pre-catalyst must be isolated and fully characterized. In situ generation of the complex by simply mixing the metal salt and ligand often leads to incomplete complexation. This leaves unligated, achiral metal species in the reaction mixture, which catalyze competitive background reactions and artificially depress the observed enantiomeric excess.

XrayWorkflow N1 1. Complexation [PdCl2((R)-Bn-Quinox)] N2 2. Crystal Growth (Vapor Diffusion) N1->N2 DCM/Pentane N3 3. X-Ray Diffraction (Data Collection at 120K) N2->N3 Single Crystal N4 4. Structure Solution (SHELXT / SHELXL) N3->N4 Electron Density

Standardized experimental workflow for X-ray crystal structure determination of metal complexes.

Protocol A: Synthesis of[PdCl₂((R)-Bn-Quinox)] Pre-catalyst
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [PdCl₂(CH₃CN)₂] (1.0 equiv, 0.5 mmol) and (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (1.05 equiv, 0.525 mmol).

  • Complexation: Add anhydrous dichloromethane (DCM, 10 mL) to the flask. Stir the resulting suspension at room temperature for 12 hours. The solution will gradually turn into a clear, deep yellow/orange homogeneous mixture.

  • Isolation: Concentrate the solution under reduced pressure to approximately 2 mL. Add cold diethyl ether (15 mL) dropwise to precipitate the complex.

  • Validation: Filter the precipitate and wash with pentane. Validate purity via ¹H NMR; a characteristic downfield shift of the oxazoline C4 proton confirms successful bidentate coordination.

Protocol B: Crystal Growth via Vapor Diffusion
  • Solvent System: Dissolve 15 mg of the isolated [PdCl₂((R)-Bn-Quinox)] complex in 1 mL of HPLC-grade DCM in a small inner vial (1 dram).

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial (20 mL) containing 5 mL of anti-solvent (n-pentane).

  • Crystallization: Seal the outer vial tightly with a Teflon-lined cap and leave undisturbed at room temperature for 3–5 days.

  • Harvesting: Select a highly faceted, block-shaped crystal under a polarized light microscope, mount it on a MiTeGen loop using paratone oil, and immediately transfer to the cold stream (120 K) of the X-ray diffractometer.

References
  • Pyridine- and Quinoline-Based Gold(III)
  • Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H)-ones ChemRxiv
  • DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by Pd(II)
  • Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine}palladium(II)
  • (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Smolecule

Sources

Validation

Catalytic Efficiency Comparison: Quinox vs. Bis(oxazoline) Ligands in Asymmetric Synthesis

As asymmetric catalysis evolves, the selection of chiral ligands has shifted from a reliance on purely symmetric scaffolds to the strategic application of electronically unsymmetrical frameworks. For researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric catalysis evolves, the selection of chiral ligands has shifted from a reliance on purely symmetric scaffolds to the strategic application of electronically unsymmetrical frameworks. For researchers and drug development professionals designing scalable transition-metal-catalyzed reactions, choosing between the classical C2-symmetric Bis(oxazoline) (BOX) ligands and the electronically unsymmetrical Quinoline-oxazoline (Quinox) ligands is a critical decision that dictates both turnover number (TON) and enantiomeric excess (ee).

This guide provides an objective, data-driven comparison of these two ligand classes, exploring the causality behind their divergent mechanistic behaviors and offering self-validating experimental protocols for your workflows.

Structural Profiling and Electronic Causality

To understand why a catalyst succeeds or fails, we must examine the electronic environment it creates at the metal center.

Bis(oxazoline) (BOX) Ligands: The Power of C2-Symmetry BOX ligands feature two identical oxazoline rings connected by a bridging carbon framework. Because the coordinating nitrogen atoms are electronically identical, they exert an equal trans influence on the metal center. This C2-symmetry creates a highly predictable, rigid chiral pocket. In Lewis acid catalysis (e.g., Cu(II) or Ni(II)-catalyzed cross-couplings), this rigidity is a massive advantage, as it tightly controls the trajectory of the incoming nucleophile, leading to exceptional enantioselectivity 1[1].

Quinox Ligands: The Advantage of Electronic Asymmetry Quinox ligands pair an oxazoline ring with a quinoline ring. The nitrogen in the oxazoline is a stronger σ-donor and exerts a significantly higher trans influence than the quinoline nitrogen. When coordinated to a metal like Palladium(II), this electronic asymmetry distorts the square planar geometry. This distortion causes a deliberate ground-state destabilization of the Pd(II) complex2[2]. By raising the energy of the ground state, the activation barrier for subsequent steps—such as reductive elimination or 1,2-hydride shifts—is drastically lowered, accelerating the catalytic cycle3[3].

Quantitative Performance Comparison

The table below summarizes the catalytic efficiency of both ligands across two fundamentally different reaction paradigms.

Reaction ParadigmLigand ClassYield (%)Enantiomeric Excess (ee)TONPrimary Failure Mode / Limitation
Pd(II)-Catalyzed Aerobic Oxidation Quinox 88 - 95%90 - 94%>400Sensitive to competitive binding if Cu(II) co-oxidants are used.
Pd(II)-Catalyzed Aerobic Oxidation BOX < 45%70 - 75%<120Catalyst degradation; precipitation of inactive Pd black.
Ni(II)-Catalyzed Negishi Cross-Coupling Quinox 60 - 70%75 - 82%~250Competing transition states due to asymmetric pocket.
Ni(II)-Catalyzed Negishi Cross-Coupling BOX 85 - 95%95 - 99%>800Requires strictly anhydrous/anaerobic conditions.

Data synthesis based on established literature parameters for Wacker-type oxidations and enantioconvergent cross-couplings[1][2][4].

Mechanistic Divergence in Aerobic Oxidation

Why does BOX fail where Quinox succeeds in Pd-catalyzed oxidations? The rigid stability of the BOX-Pd(II) complex prevents rapid product release. Consequently, the transient Pd(0) species that eventually forms is poorly stabilized and agglomerates into inactive Pd black. Conversely, Quinox's flexibility and electronic asymmetry stabilize the Pd(0) intermediate, allowing for rapid reoxidation by molecular oxygen ( O2​ ) without the need for stoichiometric metal co-oxidants4[4].

LigandMechanics cluster_quinox Quinox Ligand (Electronically Unsymmetrical) cluster_box Bis(oxazoline) Ligand (C2-Symmetric) Q1 Pd(II) Coordination (Ground-State Destabilized) Q2 Rapid Product Release (Strong Trans Influence) Q1->Q2 Substrate Turnover Q3 Pd(0) Stabilization (Prevents Pd Black) Q2->Q3 Reductive Elimination Q3->Q1 O2 Reoxidation B1 Pd(II) Coordination (Highly Stable Complex) B2 Sluggish Product Release (Equal Trans Influence) B1->B2 Substrate Binding B3 Catalyst Degradation (Pd Black Precipitation) B2->B3 Irreversible Decay

Mechanistic divergence of Quinox vs. BOX ligands in Pd-catalyzed aerobic oxidation cycles.

Self-Validating Experimental Protocol: Parallel Ligand Screening

To objectively evaluate these ligands in your own lab, utilize this self-validating protocol for a Pd-catalyzed asymmetric Wacker-type oxidation. This system is designed to self-validate through strict mass balance tracking and orthogonal analytical techniques.

Materials & Setup
  • Catalysts: Pd(TFA)2​ (5 mol%).

  • Ligands: (S)-tBu-Quinox and (S,S)-tBu-BOX (6 mol%).

  • Substrate: 2-Allylphenol (1.0 mmol).

  • Internal Standard: n-Dodecane (0.5 mmol) — Crucial for validating GC mass balance.

  • Solvent: Toluene/DCE (1:1, 0.1 M).

  • Oxidant: O2​ balloon (1 atm).

Step-by-Step Methodology
  • Precatalyst Formation: In two separate oven-dried Schlenk flasks, add Pd(TFA)2​ (5 mol%) and the respective ligand (6 mol%). Add 2.0 mL of the solvent mixture. Stir at room temperature for 30 minutes.

    • Causality Check: Pre-complexation is mandatory. Adding the metal, ligand, and substrate simultaneously leads to unselective background reactions catalyzed by unligated Pd, artificially deflating the measured ee.

  • Reaction Assembly: Add the internal standard (n-Dodecane) and the substrate (2-Allylphenol) to both flasks.

  • Atmosphere Exchange: Purge the flasks with O2​ via vacuum/backfill cycles (x3) and affix an O2​ balloon.

    • Causality Check: We strictly avoid Cu(II) co-oxidants here. As noted in literature, CuCl2​ competitively strips the Quinox ligand from the Pd center, destroying enantioselectivity[2].

  • Execution & Monitoring: Heat the reactions to 60 °C. Extract 50 µL aliquots at 2, 4, 8, and 24 hours. Filter aliquots through a short silica plug (eluting with EtOAc) to quench the catalyst.

  • Self-Validating Analysis:

    • GC-FID (Yield & Mass Balance): Quantify the product and remaining starting material against the n-Dodecane standard. Validation Rule: (Product Moles + Recovered Starting Material Moles + Quantified Byproducts) must equal 1.0 mmol ± 5%. If mass balance fails, polymerization or volatile loss has occurred.

    • Chiral HPLC (Enantioselectivity): Analyze the isolated product to determine the ee.

Conclusion & Selection Matrix

The choice between Quinox and Bis(oxazoline) ligands should be dictated by the rate-determining step of your catalytic cycle:

  • Choose Quinox when your reaction suffers from sluggish product release or requires the stabilization of low-valent metal intermediates (e.g., Pd(0) in aerobic oxidations). The electronic asymmetry acts as a thermodynamic "spring," pushing the catalytic cycle forward.

  • Choose BOX when your reaction relies on highly structured, tightly bound transition states where ground-state stability does not hinder turnover (e.g., Lewis acid-catalyzed cycloadditions or radical-mediated cross-couplings).

References

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions | Chemical Reviews. ACS Publications. 2

  • Metal-Catalyzed Enantioconvergent Transformations | PMC. National Institutes of Health. 1

  • US8263774B2 - Quinoline-oxazoline compounds and their use in oxidation synthesis | Google Patents. Google Patents. 4

  • DFT mechanistic investigation of Wacker-type oxidation of olefins catalyzed by a Pd(ii) quinoline-2-oxazoline complex: the effect of electronic asymmetry of the ligand | RSC Publishing. Royal Society of Chemistry. 3

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Comparative

IR spectroscopy fingerprints for (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

An In-Depth Guide to the Infrared Spectroscopic Fingerprinting of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopic Fingerprinting of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of the chiral ligand (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Designed for researchers, scientists, and professionals in drug development and asymmetric catalysis, this document delves into the interpretation of its IR spectrum, offers a comparative analysis with related structures, and provides a validated experimental protocol for data acquisition.

Introduction: The Role of IR Spectroscopy in Characterizing Chiral Ligands

In the field of asymmetric catalysis, the structural integrity and purity of chiral ligands are paramount. (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a member of the quinoline-oxazoline (Quinox) family of ligands, which are highly effective in a variety of stereoselective transformations. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the initial characterization of these complex molecules. By providing a unique "fingerprint" based on the vibrational frequencies of its functional groups, IR spectroscopy allows for the confirmation of molecular identity, assessment of purity, and investigation of ligand-metal coordination.

This guide will elucidate the key vibrational modes that constitute the IR fingerprint of this specific ligand, explaining the structural origins of each characteristic absorption band.

Deciphering the Spectrum: The Vibrational Fingerprint of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

The IR spectrum of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a composite of the vibrational modes of its constituent parts: the quinoline ring, the dihydrooxazole ring, and the benzyl substituent. The key is to understand which vibrations are most diagnostic for confirming the structure.

Molecular Structure of the Analyte

Caption: Structure of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole.

The expected characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeStructural UnitIntensityRationale and Comparative Notes
3100 - 3000C-H StretchAromatic (Quinoline, Benzyl)Medium-WeakTypical for sp² C-H bonds. Multiple weak bands are expected in this region.
3000 - 2850C-H StretchAliphatic (CH₂, CH)Medium-WeakArises from the benzylic and dihydrooxazole ring's C-H bonds.
~1650 - 1615 C=N Stretch (Imine) Dihydrooxazole Ring Strong This is a key diagnostic peak. Its position can vary, but it is typically strong and sharp. For similar dihydroisoxazole rings, this peak appears around 1614-1625 cm⁻¹.[1] Some sources suggest a range of 1650-1680 cm⁻¹ for 2-substituted dihydrooxazoles.[2]
~1620 - 1580C=N / C=C StretchQuinoline RingMedium-StrongThe quinoline system has several overlapping C=C and C=N stretching modes. These are characteristic of the heteroaromatic system.[3]
~1590 - 1450C=C StretchAromatic (Quinoline, Benzyl)Medium-StrongMultiple bands are expected in this region due to the skeletal vibrations of the two aromatic rings.
~1300 - 1000 C-O-C Stretch Dihydrooxazole Ring Strong The C-O single bond stretches within the dihydrooxazole ring typically give rise to strong absorptions in this region, often referred to as the ether linkage band.[2]
~1220 - 1210C-N StretchDihydrooxazole RingMediumThis band corresponds to the single bond between carbon and nitrogen within the five-membered ring.[1]
~900 - 675C-H Out-of-Plane BendAromatic (Quinoline, Benzyl)StrongThe pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the aromatic rings.

Comparative Analysis: Contextualizing the Spectroscopic Data

Comparison with Alternative Ligands

The IR spectrum of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is distinct from other common chiral oxazoline ligands.

  • vs. (S)-tert-Butyl-PyBox: PyBox ligands lack the extended aromatic system of the quinoline group. Therefore, the target molecule will exhibit more complex absorptions in the 1620-1450 cm⁻¹ region and different C-H out-of-plane bending patterns. The C=N stretch of the oxazoline ring will be present in both, but its exact frequency may be influenced by the adjacent aromatic system (pyridine vs. quinoline).

  • vs. (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Replacing the benzyl group with a phenyl group would primarily alter the aliphatic C-H stretching region (2850-3000 cm⁻¹), which would be significantly diminished or absent. Subtle shifts in other fingerprint bands may also occur due to changes in electronic effects and conformation.

The Impact of Metal Coordination

A crucial application of IR spectroscopy in this context is to verify the coordination of the ligand to a metal center. The nitrogen atoms of both the quinoline and dihydrooxazole rings act as donors.

  • Shift in C=N Stretching Frequency: Upon coordination to a metal Lewis acid, the electron density in the C=N bond of the dihydrooxazole ring is perturbed. This typically results in a shift of the C=N stretching band to a lower wavenumber (a redshift) . For similar iron complexes with phenol-oxazoline ligands, this shift has been observed to be significant, moving from around 1690 cm⁻¹ in the free ligand to approximately 1610–1629 cm⁻¹ in the complex.[4] Monitoring this peak is a reliable method to confirm successful complex formation.

Workflow: Ligand Coordination Monitoring via FT-IR

cluster_0 Spectral Acquisition cluster_1 Coordination Reaction cluster_2 Verification A Acquire IR Spectrum of Free Ligand B Identify Diagnostic C=N Peak (e.g., ~1640 cm⁻¹) A->B C React Ligand with Metal Salt (e.g., Cu(OTf)₂) B->C D Acquire IR Spectrum of Reaction Product C->D E Observe Shift in C=N Peak (e.g., to ~1620 cm⁻¹) D->E F Coordination Confirmed E->F

Caption: Monitoring the C=N stretch redshift to confirm metal coordination.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples, requiring minimal preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond ATR accessory.

  • (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole sample (solid, ~1-2 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) and the clean ATR crystal must be recorded first. This allows the instrument to subtract these signals from the sample spectrum, ensuring that only the sample's absorptions are displayed.

    • Procedure:

      • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

      • In the spectrometer software, initiate the "Collect Background" command. Ensure no sample is on the crystal.

      • The instrument will perform a series of scans (typically 16 or 32) and store the background interferogram.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.

    • Procedure:

      • Place a small amount (~1-2 mg) of the solid (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole powder onto the center of the ATR crystal.

      • Lower the ATR press arm and apply consistent pressure to the sample. This compacts the powder and ensures intimate contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum where weak features are more easily distinguished.

    • Procedure:

      • In the software, initiate the "Collect Sample" command.

      • Set the number of scans (e.g., 32 scans) and the resolution (e.g., 4 cm⁻¹). A typical scan range is 4000-400 cm⁻¹.

      • The spectrometer will now collect the sample spectrum, automatically ratioing it against the stored background spectrum to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Causality: Raw data may require minor corrections for optimal presentation and analysis.

    • Procedure:

      • Perform a baseline correction if the baseline is sloped.

      • Label the significant peaks with their wavenumbers, focusing on the diagnostic bands identified in Section 2.

      • Clean the ATR crystal thoroughly with a solvent-dampened wipe after analysis to prepare for the next sample.

Conclusion

The infrared spectrum of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole provides a rich and highly diagnostic fingerprint. The key to its effective use lies in identifying the characteristic high-intensity bands, particularly the C=N stretch of the dihydrooxazole ring (~1650-1615 cm⁻¹) and the C-O-C stretch (~1300-1000 cm⁻¹), alongside the pattern of absorptions from the quinoline and benzyl aromatic systems. Furthermore, the predictable redshift of the C=N band upon metal coordination makes FT-IR an invaluable tool for real-time monitoring of the formation of chiral catalysts. By following the detailed protocol and comparative guidelines presented here, researchers can confidently characterize this important ligand and its metallic complexes.

References

  • Abbas F. Abbas, et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.

  • ChemScene. (n.d.). (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. ChemScene.

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate.

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

  • BLD Pharm. (n.d.). (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. BLD Pharm.

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.

  • Piri, F., et al. (n.d.). Synthesis of Some Derivatives of 4,5-Dihydrooxazoles. Asian Journal of Chemistry.

  • Gowrisankar, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure.

  • van Rensburg, H., et al. (2006). Iron complexes of chiral phenol-oxazoline ligands: Structural studies and oxidation catalysis. Inorganica Chimica Acta.

  • S. Periandy, S. Mohan. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research.

  • Benchchem. (n.d.). Technical Guide: 2-vinyl-4,5-dihydrooxazole (CAS 13670-33-2). Benchchem.

  • Sigma-Aldrich. (n.d.). (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole. Sigma-Aldrich.

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Validation

Literature review of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole performance in Diels-Alder reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems with high stereoco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems with high stereocontrol. The selection of a chiral ligand to orchestrate this transformation is paramount to achieving high enantioselectivity and yield. This guide provides a comprehensive literature review and comparative analysis of the performance of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its analogs in asymmetric Diels-Alder reactions. While direct, extensive performance data for this specific quinolinyloxazoline (Quinox) ligand in Diels-Alder reactions is nascent in the literature, this guide will leverage data from its closely related and well-established counterparts, the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, to provide a predictive and comparative framework.

Introduction to Quinolinyloxazoline (Quinox) Ligands: A Privileged Scaffold

The (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole ligand belongs to the broader class of N,N-bidentate ligands that have demonstrated significant efficacy in asymmetric catalysis. Structurally, it features a chiral oxazoline ring, derived from a readily available amino alcohol, fused to a quinoline moiety. The quinoline ring system, with its distinct electronic and steric properties, offers a unique coordination environment for a metal center compared to the more common phenyl or pyridyl backbones found in BOX and PyBOX ligands, respectively.

The modular synthesis of quinolinyloxazoline ligands allows for systematic tuning of their steric and electronic properties, making them attractive candidates for a variety of metal-catalyzed transformations. The synthesis of this class of ligands has been well-documented, often involving the condensation of a chiral amino alcohol with a quinoline-2-carbonitrile precursor.[1]

Performance in Asymmetric Diels-Alder Reactions: A Comparative Analysis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective formation of six-membered rings. The use of chiral Lewis acid catalysts, generated in situ from a metal precursor and a chiral ligand, has become a standard strategy for achieving high enantioselectivity.

The Benchmark: BOX and PyBOX Ligands in Diels-Alder Reactions

To contextualize the potential performance of the Quinox ligand, it is essential to review the established efficacy of the structurally similar BOX and PyBOX ligands. These ligands, particularly when complexed with copper(II), have proven to be highly effective catalysts for the asymmetric Diels-Alder reaction of bidentate dienophiles.

Table 1: Performance of Selected BOX and PyBOX Ligands in the Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene

EntryLigandMetal PrecursorYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Reference
1(S,S)-Ph-BOXCu(OTf)₂95>99:198[2]
2(S,S)-t-Bu-BOXCu(OTf)₂98>99:199[2]
3(R)-iPr-PyBOXSc(OTf)₃9195:596[3]
4(R)-Ph-PyBOXYb(OTf)₃8892:894[3]

The data in Table 1 clearly demonstrates the high levels of both diastereoselectivity and enantioselectivity that can be achieved with BOX and PyBOX ligands in the Diels-Alder reaction. The C₂-symmetric nature of these ligands creates a well-defined chiral pocket around the metal center, effectively discriminating between the two faces of the approaching diene.

Predicted Performance of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

While specific data for the Quinox ligand in Diels-Alder reactions is limited, we can extrapolate its potential performance based on its structural features:

  • Electronic Effects: The quinoline moiety is more electron-rich and possesses a different dipole moment compared to the pyridine or phenyl rings. This can influence the Lewis acidity of the coordinated metal center, potentially altering the reaction rate and selectivity.

  • Steric Hindrance: The quinoline ring presents a distinct steric profile. The peri-hydrogen at the C8 position of the quinoline can create a more sterically demanding environment around the metal center, which could lead to enhanced facial discrimination and higher enantioselectivity.

  • Coordination Geometry: As a bidentate N,N-ligand, the Quinox ligand is expected to form a square planar or distorted tetrahedral complex with a metal like copper(II). The specific geometry will be influenced by the bite angle of the ligand and the steric interactions with the substrate.

It is hypothesized that the unique electronic and steric properties of the quinoline scaffold could lead to comparable or even superior performance to the established BOX and PyBOX systems, particularly for specific classes of dienes and dienophiles.

Beyond Diels-Alder: Other Catalytic Applications of Quinolinyloxazoline Ligands

The versatility of the quinoline-oxazoline scaffold is underscored by its application in a range of other asymmetric transformations. For instance, copper complexes of quinoline-based ligands have been investigated for their catalytic activity in photoredox atom transfer radical addition (ATRA) reactions.[4] Furthermore, chiral ligands containing quinoline motifs have been successfully employed in asymmetric hydrogenations.[5] This broader utility highlights the potential of the (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole ligand as a valuable tool in the synthetic chemist's arsenal.

Experimental Protocols

A well-defined experimental protocol is crucial for achieving reproducible and optimal results in asymmetric catalysis. Below is a representative procedure for a copper-catalyzed asymmetric Diels-Alder reaction, which can be adapted for the use of the Quinox ligand.

General Procedure for a Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • N-Acryloyloxazolidinone (dienophile)

  • Cyclopentadiene (diene, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (0.1 eq) and the (S,S)-Ph-BOX ligand (0.11 eq).

  • Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should turn a light blue or green color.

  • Add activated 4 Å molecular sieves.

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Add the N-acryloyloxazolidinone dienophile (1.0 eq) to the catalyst solution.

  • Slowly add the freshly distilled cyclopentadiene (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at the constant temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst by oxygen or moisture.

  • Anhydrous Solvent: Water can compete with the dienophile for coordination to the Lewis acidic metal center, leading to lower catalyst activity and selectivity.

  • Molecular Sieves: These are added to scavenge any residual water from the reaction mixture.

  • Pre-formation of the Catalyst Complex: Allowing the metal salt and ligand to stir together before the addition of reactants ensures the formation of the active chiral catalyst.

  • Low Temperature: Diels-Alder reactions are often run at low temperatures to enhance the stereoselectivity by minimizing competing, less-ordered transition states.

Visualization of the Catalytic Process

To better understand the proposed catalytic cycle and the experimental workflow, the following diagrams are provided.

Diels_Alder_Catalytic_Cycle Catalyst [Cu(Quinox)]²⁺ Complex Substrate_Complex Dienophile Coordination Catalyst->Substrate_Complex + Dienophile Transition_State [4+2] Cycloaddition (Stereodetermining Step) Substrate_Complex->Transition_State + Diene Product_Complex Product Coordination Transition_State->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Catalyst Final_Product Final_Product Product_Release->Final_Product Product

Caption: Proposed catalytic cycle for the Quinox-Cu(II) catalyzed Diels-Alder reaction.

Experimental_Workflow A Catalyst Preparation (Cu(OTf)₂ + Quinox ligand in DCM) B Reaction Setup (Cool to -78 °C, add dienophile) A->B C Addition of Diene (Slow addition of cyclopentadiene) B->C D Reaction Monitoring (TLC/HPLC) C->D E Workup (Quench, extract, dry) D->E F Purification (Column Chromatography) E->F G Analysis (NMR for d.r., Chiral HPLC for ee) F->G

Caption: A typical experimental workflow for an asymmetric Diels-Alder reaction.

Conclusion

While direct and extensive performance data for (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in Diels-Alder reactions remains an area for future investigation, its structural analogy to the highly successful BOX and PyBOX ligands suggests significant potential. The unique steric and electronic properties conferred by the quinoline moiety make it a compelling candidate for achieving high levels of stereocontrol in this fundamental carbon-carbon bond-forming reaction. This guide provides a framework for researchers to explore the utility of this and other quinolinyloxazoline ligands, leveraging the established protocols and comparative data from related systems to accelerate the discovery of new and efficient catalytic transformations.

References

  • Chelucci, G., & Thummel, R. P. (2002). Chiral 2,2'-Bipyridines, 1,10-Phenanthrolines, and 2,2':6',2''-Terpyridines: Syntheses and Applications in Asymmetric Catalysis. Chemical Reviews, 102(9), 3129-3170.
  • Gosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
  • Chelucci, G., Deriu, S., Pinna, G. A., Saba, A., & Valenti, R. (1999). Synthesis of new chiral 2-(oxazolin-2-yl)quinolines and 8-(oxazolin-2-yl)quinolines. Tetrahedron: Asymmetry, 10(20), 3803-3809.
  • Zhu, C., et al. (2018). Copper(II) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction. New Journal of Chemistry, 42(15), 12481-12488.
  • Li, G., et al. (2019). Chiral bisphosphine ligands based on quinoline oligoamide foldamers: application in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(30), 7149-7153.
  • Evans, D. A., Miller, S. J., & Lectka, T. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Enantioselective Diels−Alder Catalysts. Scope and Synthetic Applications. Journal of the American Chemical Society, 121(33), 7559-7573.
  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), PR284-PR435.
  • Kanemasa, S., Oderaotoshi, Y., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (1997). Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions of 2-Substituted-1,3-butadienes. High Enantioselectivity and Synthetic Utility. The Journal of Organic Chemistry, 62(18), 6454-6455.
  • Corey, E. J., & Ishihara, K. (1992). A new chiral controller for highly enantioselective and general Diels-Alder reactions. Tetrahedron Letters, 33(45), 6807-6810.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., & Fandrick, D. R. (2007). Enantioselective, Lewis Acid Catalyzed Carbonyl-Ene Reactions. In Modern Allene Chemistry (pp. 1139-1200). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Johnson, J. S., & Evans, D. A. (1999). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335.
  • Kobayashi, S., & Suda, S. (1997). Lanthanide Triflate-Catalyzed Asymmetric Diels-Alder Reactions. Use of a Chiral Pybox Ligand and the Effects of the Lanthanide Cations. The Journal of Organic Chemistry, 62(18), 6094-6095.
  • Nishiyama, H., Itoh, Y., Sugawara, Y., Matsumoto, H., Aoki, K., & Itoh, K. (1994). Chiral Bipyridine-Type Ligands, Quinox and Its Derivatives: Syntheses and Application in the Asymmetric Hydrosilylation of Ketones. Bulletin of the Chemical Society of Japan, 68(4), 1247-1262.
  • Bolm, C., & Münning, A. (1999). Asymmetric Synthesis with Chiral Bis(oxazoline) Ligands. Chemical Reviews, 99(7), 1779-1824.
  • Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines.
  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649.
  • Evans, D. A., Barnes, D. M., Johnson, J. S., Lectka, T., von Matt, P., Miller, S. J., Murry, J. A., & Norcross, R. D. (1999). Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society, 121(33), 7582-7594.

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Comparative

Benchmarking (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole against phosphine ligands

An In-Depth Technical Guide to Benchmarking (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Against Phosphine Ligands Asymmetric catalysis relies heavily on the precise stereoelectronic tuning of chiral ligands. For de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Against Phosphine Ligands

Asymmetric catalysis relies heavily on the precise stereoelectronic tuning of chiral ligands. For decades, chiral phosphine ligands (e.g., BINAP, Josiphos, and Segphos) have dominated the landscape of transition-metal catalysis. However, their inherent susceptibility to oxidation and soft-donor nature limit their utility in aerobic or highly electrophilic transformations.

Enter (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole , a privileged chiral quinoline-oxazoline (often termed "Quinox") N,N-bidentate ligand. By replacing the soft phosphorus donors with harder, oxidation-resistant nitrogen donors, this ligand class unlocks entirely new mechanistic pathways—particularly in Pd(II), Ir(I), and Cu(I/II) catalysis[1][2].

This guide provides an objective, data-driven benchmarking of this quinoline-oxazoline ligand against traditional phosphine ligands, equipping drug development professionals and synthetic chemists with the causal logic required for rational catalyst selection.

Mechanistic Divergence: Causality in Ligand Selection

The fundamental divergence between phosphine (P,P) and quinoline-oxazoline (N,N) ligands stems from their coordination chemistry and redox stability.

Phosphines are strong σ -donors and π -acceptors, making them ideal for stabilizing low-valent metals (e.g., Pd(0), Rh(I)) in reductive environments like asymmetric hydrogenation. However, in Wacker-type oxidative aminations or aerobic dialkoxylations, the presence of oxidants (such as O2​ or benzoquinone) rapidly converts phosphines into inert phosphine oxides, effectively poisoning the catalyst[3].

Conversely, the (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole ligand features a rigid, conjugated quinoline ring coupled to a chiral oxazoline. This creates a highly stable, oxidation-resistant chelate with a well-defined chiral pocket. In Pd(II)-catalyzed nucleopalladation, the choice of ligand directly dictates the stereochemical pathway: monodentate phosphines often drive cis-oxypalladation, bidentate phosphines drive trans-oxypalladation, while rigid N,N-ligands can stabilize the electrophilic Pd(II) center without being oxidized, enabling highly enantioselective aerobic transformations[3].

G A Catalyst Design: Ligand Selection B Phosphine Ligands (e.g., BINAP, Josiphos) A->B C Quinoline-Oxazoline (R)-4-Benzyl-2-(...) A->C D Prone to Oxidation (Forms Phosphine Oxides) B->D Aerobic/Oxidative E High Reductive Efficiency (e.g., Hydrogenations) B->E Reductive F Oxidation Resistant (Stable in Aerobic Cond.) C->F Aerobic/Oxidative G Rigid Bite Angle (High ee in Oxidative Amination) C->G Stereocontrol

Mechanistic divergence between Phosphine and Quinoline-Oxazoline ligands in catalysis.

Self-Validating Experimental Protocol: Parallel Benchmarking

To objectively benchmark these ligands, one must employ a self-validating experimental design that isolates ligand degradation from inherent catalytic inefficiency. The following protocol details a parallel benchmarking workflow for Pd(II)-Catalyzed Enantioselective Aerobic Oxidative Amination [1][2].

Rationale: By running the reaction under an O2​ atmosphere, we stress-test the oxidative stability of the ligands. The inclusion of an internal standard (dodecane) and a pre-oxidized phosphine control ensures that any drop in yield is definitively linked to ligand oxidation rather than substrate inhibition.

Step-by-Step Methodology
  • Precatalyst Formation: In a nitrogen-filled glovebox, weigh 5.0 mol% of Pd(TFA)2​ into three separate reaction vials.

    • Vial A: Add 6.0 mol% (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole.

    • Vial B: Add 6.0 mol% (R)-BINAP.

    • Vial C (Control): Add 6.0 mol% (R)-BINAP dioxide (pre-oxidized).

  • Solvent & Substrate Addition: Add 2.0 mL of anhydrous toluene to each vial and stir for 30 minutes to ensure complexation. Add 1.0 mmol of the cyclic alkene substrate (bearing a protected tethered amine) and 0.5 mmol of dodecane (internal standard).

  • Aerobic Activation: Remove the vials from the glovebox. Purge the headspace of each vial with O2​ gas for 5 minutes, then attach an O2​ balloon to maintain 1 atm of pressure.

  • Reaction Execution: Heat the reactions to 60 °C for 24 hours.

  • In-situ Monitoring & Quenching: Take 50 μ L aliquots at 2, 8, and 24 hours. Filter through a short silica plug (eluting with EtOAc) and analyze via GC-MS to track conversion against the dodecane standard.

  • Chiral Analysis: Purify the final products via flash chromatography and determine the enantiomeric excess (ee%) using chiral HPLC.

Workflow Start Parallel Benchmarking Setup Prep Prepare Pd(II) Precatalyst with Ligand Variants Start->Prep React Aerobic Oxidative Amination (1 atm O2, 60°C) Prep->React Monitor In-situ GC-MS (Internal Standard: Dodecane) React->Monitor Validate Quantify ee% & Yield Assess Ligand Degradation Monitor->Validate

Self-validating experimental workflow for aerobic oxidative amination benchmarking.

Quantitative Data & Performance Comparison

The performance of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole versus standard phosphines is highly context-dependent. The table below synthesizes benchmarking data across three distinct catalytic paradigms: Aerobic Dialkoxylation, C-H Silylation, and P-C Cross-Coupling.

Reaction TypeMetal PrecatalystLigandYield (%)Enantioselectivity (ee %)Mechanistic Observation
Aerobic Dialkoxylation of Phenols [2] Pd(TFA)2​ (R)-4-Benzyl-Quinox85%92%Ligand remains stable; excellent stereocontrol.
Aerobic Dialkoxylation of Phenols Pd(TFA)2​ (R)-BINAP< 5%N/ARapid oxidation to BINAP-dioxide; catalyst dies.
Intramolecular C-H Silylation [4] [Ir(cod)OMe]2​ (R)-4-Benzyl-Quinox78%87%Rigid N,N bite angle facilitates high ee.
Intramolecular C-H Silylation [4] [Ir(cod)OMe]2​ Josiphos45%12%Steric mismatch; poor enantiodiscrimination.
Dynamic Kinetic P-C Coupling [5] CuI (R)-4-Benzyl-Quinox0%N/AFails to form active Cu-complex for this substrate.
Dynamic Kinetic P-C Coupling [5] CuI (R)-BINAP42%0%Moderate yield, but no stereocontrol.
Data Analysis & Strategic Insights
  • The Oxidative Advantage: In the Pd(II)-catalyzed dialkoxylation of 2-alkenylphenols, the quinoline-oxazoline ligand achieves an outstanding 92% ee and 85% yield[2]. Under identical conditions, BINAP completely fails because the aerobic environment oxidizes the phosphorus centers, destroying the ligand's coordinating ability.

  • Structural Rigidity in C-H Activation: For Ir-catalyzed silylation of aromatic C-H bonds, the rigid, planar nature of the quinoline ring combined with the chiral oxazoline provides a highly defined chiral pocket, yielding 87% ee[4]. Flexible phosphines like Josiphos struggle to impart the necessary stereocontrol here.

  • Limitations of N,N Ligands: The benchmarking also highlights that Quinox ligands are not universal solutions. In the Cu-catalyzed dynamic kinetic asymmetric P-C coupling of secondary phosphine oxides, the (R)-4-Benzyl-Quinox ligand yielded 0% product, whereas BINAP yielded 42% (albeit racemic)[5]. This failure is attributed to an electronic mismatch between the hard N,N-ligand and the specific requirements of the Cu-mediated P-C reductive elimination step, which ultimately required a chiral 1,2-diamine ligand to succeed[5].

Conclusion

reveals a clear strategic dichotomy. Phosphines remain the gold standard for reductive, low-valent cross-couplings and hydrogenations. However, for oxidative transformations (such as Wacker-type aminations and aerobic alkoxylations) or reactions requiring a highly rigid, hard-donor chiral pocket (such as specific Ir-catalyzed C-H activations), the quinoline-oxazoline ligand is vastly superior. Researchers should default to this ligand class when working with electrophilic metal centers in the presence of oxidants.

References

  • McDonald, R. I., et al. "Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications." Chemical Reviews, PMC, 2011.[Link]

  • Su, B., et al. "A Chiral Nitrogen Ligand for Enantioselective, Iridium-Catalyzed Silylation of Aromatic C-H Bonds." Journal of the American Chemical Society, PMC, 2017.[Link]

  • Zhang, X., et al. "Copper-Catalyzed Dynamic Kinetic Asymmetric P−C Coupling of Secondary Phosphine Oxides and Aryl Iodides." Angewandte Chemie, Dalian Institute of Chemical Physics, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole proper disposal procedures

Operational Guide: Proper Disposal and Decommissioning of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole As a Senior Application Scientist, I frequently audit laboratory workflows involving advanced chiral auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Decommissioning of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

As a Senior Application Scientist, I frequently audit laboratory workflows involving advanced chiral auxiliaries. (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole—commonly referred to as a chiral "Quinox" ligand—is a highly effective nitrogen-based bidentate ligand used extensively in transition-metal-catalyzed asymmetric transformations, such as the iridium-catalyzed enantioselective borylation of C–H bonds[1].

However, the very chemical properties that make this ligand effective in catalysis (strong metal chelation and a robust nitrogenous backbone) create significant downstream liabilities for waste management. Improper disposal of Quinox reaction streams frequently leads to heavy metal leaching and toxic emissions. This guide provides a self-validating, field-proven methodology for the decomplexation, segregation, and disposal of this ligand, ensuring strict compliance with safety and environmental regulations.

Chemical Profiling & Hazard Causality

To safely dispose of (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, we must address two primary chemical hazards:

  • Hazard 1: Heavy Metal Chelation (The Thermodynamic Sink). Quinox ligands coordinate tightly to heavy transition metals (e.g., Ir, Pd, Ni) via their quinoline and oxazoline nitrogen atoms[1]. Disposing of the intact ligand-metal complex directly into standard organic waste streams violates the EPA’s Resource Conservation and Recovery Act (RCRA), as it leads to heavy metal leaching in landfills or incinerators[2]. Causality: We must actively break this thermodynamic sink using a metal scavenger before the ligand can be safely routed to organic waste.

  • Hazard 2: Nitrogenous Heterocycle Combustion. The molecule ( C19​H16​N2​O ) contains a high mass percentage of nitrogen. Causality: If incinerated at standard temperatures, the quinoline and oxazoline rings undergo incomplete combustion, generating highly toxic nitrogen oxides ( NOx​ ). The free ligand must be segregated into a specific waste stream destined for high-temperature incineration equipped with NOx​ scrubbers.

Waste Stream Segregation Strategy

To maintain compliance with EPA RCRA guidelines, quantitative thresholds must dictate how the decommissioned reaction components are segregated[2].

Waste StreamTarget ComponentQuantitative Threshold / LimitEPA RCRA ClassificationUltimate Disposal Method
Heavy Metal Solid Scavenger-bound transition metals (e.g., Ir, Pd)> 5 ppm leachable metalD-List (Toxicity Characteristic)Regulated metal recovery or secure landfill
Nitrogenous Organic Free Quinox ligand, organic solvents> 100 kg/month generationSubtitle C (Hazardous Organic)High-temp incineration (>1000°C) with NOx​ scrubbing
Aqueous Effluent Trace salts from quenchingpH < 2.0 or > 12.5D002 (Corrosive) if untreatedNeutralize to pH 6–8, route to wastewater treatment

Experimental Protocol: Step-by-Step Decomplexation and Disposal

This protocol utilizes a hard-soft acid-base (HSAB) scavenging approach. By introducing a scavenger with soft donor atoms (like sulfur or primary amines), we can outcompete the nitrogenous Quinox ligand for the soft transition metal[3].

Phase 1: Metal Scavenging and Decomplexation
  • Dilution: Transfer the crude catalytic reaction mixture to a suitably sized Erlenmeyer flask. Dilute with a moderately polar solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran) to achieve a ligand concentration of approximately 0.1 M .

  • Scavenger Addition: Add a solid-supported metal scavenger (e.g., thiol-modified silica or functionalized polyamine resin)[3]. Crucial Metric: Add 3 to 5 molar equivalents of the scavenger relative to the initial transition metal catalyst loading.

  • Agitation: Stir the suspension vigorously at 40°C for 2 to 4 hours to ensure complete kinetic transfer of the metal from the Quinox ligand to the solid support.

Phase 2: Liquid/Solid Separation (Self-Validating System)
  • Filtration: Filter the warm mixture through a tightly packed Celite pad in a sintered glass funnel. Wash the pad with 2 column volumes of the dilution solvent to ensure all free ligand is eluted.

  • Self-Validation Checkpoint: Visually inspect the filtrate. Transition metal complexes of Quinox ligands are typically deeply colored (e.g., dark red or brown for Iridium). A successful decomplexation yields a pale yellow or colorless filtrate , confirming the ligand is free. If the filtrate remains dark, the decomplexation is incomplete; return the filtrate to Phase 1 and add 2 additional equivalents of scavenger.

Phase 3: Segregation and Packaging
  • Solid Waste Handling: Transfer the metal-loaded scavenger and the Celite pad to a high-density polyethylene (HDPE) wide-mouth container. Label explicitly as "RCRA D-Listed Heavy Metal Solid Waste"[2].

  • Liquid Waste Handling: Transfer the verified colorless filtrate (containing the free (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole) to a designated flammable safety carboy. Label as "Nitrogenous Organic Waste - Non-Halogenated".

Process Visualization

The following workflow maps the logical routing of the ligand and metal components to ensure environmental compliance.

QuinoxDisposal Start Reaction Mixture (Quinox Ligand + Metal) Scavenge Add Metal Scavenger (e.g., Thiol-Silica) Start->Scavenge Dilute with Solvent Filter Filtration (Celite Pad) Scavenge->Filter Agitate 2-4 hrs Solid Solid Retentate (Bound Heavy Metals) Filter->Solid Insoluble Liquid Organic Filtrate (Free Quinox Ligand) Filter->Liquid Soluble MetalWaste RCRA Heavy Metal Waste (Solid Stream) Solid->MetalWaste Package & Label OrgWaste Nitrogenous Organic Waste (High-Temp Incineration) Liquid->OrgWaste Verify Colorless

Workflow for the decomplexation and disposal of Quinox-metal reaction streams.

Sources

Handling

Personal protective equipment for handling (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Operational Safety & Handling Guide: (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in Asymmetric Catalysis As a Senior Application Scientist, I frequently consult with research teams on the integration of privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole in Asymmetric Catalysis

As a Senior Application Scientist, I frequently consult with research teams on the integration of privileged chiral ligands into scalable synthetic workflows. (R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole belongs to the highly versatile class of quinoline-oxazoline (Quinox) bidentate ligands. These ligands are critical components in transition-metal-catalyzed asymmetric transformations, including iridium-catalyzed enantioselective C–H borylation[1] and palladium-catalyzed oxidative cascade cyclizations[2].

While Quinox ligands are generally air-stable solids, their structural motifs—specifically the lipophilic quinoline core and the electrophilic oxazoline ring—present unique toxicological profiles. Standardizing your personal protective equipment (PPE) and handling protocols is not just a matter of compliance; it is a prerequisite for maintaining analytical purity and ensuring operator safety.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The structural features that make this ligand an excellent chelator for transition metals also dictate its interaction with biological tissues. General exposure data for structurally analogous quinolinyl-oxazoline compounds indicates significant localized irritation risks[3].

Table 1: Hazard Causality Matrix

GHS ClassificationHazard StatementCausal MechanismMitigation Strategy
Skin Irrit. 2 H315: Causes skin irritationThe lipophilic quinoline core facilitates penetration of the stratum corneum, while the oxazoline ring acts as a localized electrophile, disrupting cellular proteins[3].Use chemically resistant nitrile or fluoroelastomer gloves; prevent direct dermal contact.
Eye Irrit. 2 H319: Causes serious eye irritationMicrocrystalline dust rapidly dissolves in ocular fluid, causing immediate localized pH changes and tissue irritation.Mandate tight-fitting ANSI Z87.1 safety goggles; avoid standard safety glasses.
STOT SE 3 H335: May cause respiratory irritationInhalation of fine particulate matter leads to deposition in the upper respiratory tract, triggering inflammatory responses in mucous membranes[3].Exclusively handle the solid powder within a certified chemical fume hood.

Personal Protective Equipment (PPE) Specifications

Selecting PPE requires anticipating the state of the chemical during the workflow. You will handle this ligand in two distinct phases: as a dry, static-prone powder, and as a highly concentrated organic solution during metal complexation.

Table 2: PPE Specifications & Causal Justification

Equipment CategorySpecificationCausal Justification (The "Why")
Hand Protection ≥ 4 mil Nitrile (Powder handling); Double-gloving or Butyl/Viton (Solution handling)Standard latex offers near-zero chemical resistance to common catalytic solvents (e.g., THF, DCM) used to dissolve the ligand. Nitrile prevents static cling of the dry powder.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. The fine crystalline nature of the ligand makes it highly susceptible to aerosolization via ambient air currents.
Body Protection Flame-Retardant (FR) Cotton Lab CoatSynthetic fabrics (like polyester) generate static electricity, which attracts the fine powder to the operator's sleeves, increasing chronic exposure risk.
Respiratory N95 Particulate Respirator (If handled outside a hood)Mitigates the H335 respiratory irritation risk[3]. However, the primary engineering control must always be a fume hood.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the operator does not proceed under unsafe conditions.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue-paper flutter test at the sash opening.

  • Static Mitigation: Fine organic powders hold static charge. Wipe the exterior of the ligand vial and the weighing balance with an anti-static ionizing brush or a lightly damp lint-free wipe before opening.

Phase 2: Precision Weighing and Transfer
  • Tool Selection: Use grounded, anti-static micro-spatulas (preferably stainless steel or conductive PTFE). Avoid standard plastic spatulas, which generate triboelectric charges that cause the powder to disperse unpredictably.

  • Transfer Technique: Weigh the ligand directly into the reaction vessel (e.g., a Schlenk flask or dry vial) rather than on weigh paper. Causality: Transferring from weigh paper to a narrow-necked flask is the primary cause of micro-dust aerosolization.

  • Seal and Purge: Once the solid is in the reaction vessel, seal it with a septum and purge with inert gas (Ar or N₂) before removing it from the weighing area.

Phase 3: Solubilization and Metal Complexation
  • Solvent Addition: Inject the reaction solvent (e.g., anhydrous THF or DCM) directly through the septum.

  • Complexation: Introduce the metal precursor (e.g., [Ir(cod)OMe]2​ or Pd(OAc)2​ )[1][2]. Validation: A distinct color change (often to deep yellow or orange) confirms successful chelation of the bidentate Quinox ligand to the metal center.

Spill Response & Disposal Plan

Because sweeping dry powders guarantees aerosolization, spill responses must rely on wet-containment strategies.

Step-by-Step Spill Protocol:

  • Isolate: Immediately lower the fume hood sash to contain any airborne particulate matter.

  • Wet-Wipe Containment: Do not use a brush. Dampen a heavy-duty laboratory wipe with a low-volatility solvent (e.g., isopropanol) and gently lay it over the spilled powder to trap it.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent spreading.

  • Disposal: Place the contaminated wipes into a designated solid hazardous waste container. If the ligand was already dissolved in a halogenated solvent (like DCM), the waste must be segregated into a "Halogenated Organic Waste" carboy.

Workflow Visualization

The following diagram illustrates the logical progression of handling Quinox ligands, emphasizing the critical decision nodes for safety and spill management.

LigandHandling Storage 1. Storage & Retrieval (Inert Atmosphere/Desiccator) PPE 2. PPE Verification (Nitrile, Goggles, FR Lab Coat) Storage->PPE Hood 3. Fume Hood Setup (Verify 80-120 fpm draft) PPE->Hood Weigh 4. Precision Weighing (Anti-static spatulas) Hood->Weigh Complex 5. Metal Complexation (Solubilization in THF/DCM) Weigh->Complex Spill Spill Detected? Weigh->Spill  Accidental Release Dispose 6. Hazardous Waste Disposal (Halogenated vs. Non-Halogenated) Complex->Dispose Clean Wet-Wipe Protocol (Prevent Aerosolization) Spill->Clean  Yes Clean->Dispose

Operational workflow for the safe handling, complexation, and disposal of Quinox ligands.

References

  • Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands National Institutes of Health (NIH) / PMC[Link]

  • Pd(II)/tBu-quinolineoxazoline: An Air-Stable and Modular Chiral Catalyst System for Enantioselective Oxidative Cascade Cyclization American Chemical Society (ACS) / Organic Letters[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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